molecular formula C8H8O4S B1294570 4-(Methylsulfonyl)benzoic acid CAS No. 4052-30-6

4-(Methylsulfonyl)benzoic acid

货号: B1294570
CAS 编号: 4052-30-6
分子量: 200.21 g/mol
InChI 键: AJBWNNKDUMXZLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Methylsulfonyl)benzoic acid ( 4052-30-6) is a high-purity organic compound with the molecular formula C₈H₈O₄S and a molecular weight of 200.21 g/mol . This solid appears as a white to almost white powder to crystal and has a high melting point, reported between 265 °C and 275 °C . It is soluble in dimethylformamide . This compound serves as a versatile building block and key reference standard in research and development. It is particularly valuable for analytical method development, method validation, and Quality Control applications, especially in the synthesis of Abbreviated New Drug Applications (ANDAs) . The methylsulfonyl-benzoic acid structure is a prominent motif in medicinal chemistry and organic synthesis. While this specific isomer is not for human use, its structural analogs, such as 2-chloro-4-methylsulfonyl-benzoic acid, are recognized as major metabolites of herbicides like sulcotrione and benzobicyclon . Furthermore, similar compounds have been investigated for their role as inhibitors of beta-lactamase, an enzyme responsible for antibiotic resistance . These properties make this compound a compound of significant interest in various chemical and pharmacological research areas. Please handle with care: this product may cause skin and eye irritation and may cause respiratory irritation . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBWNNKDUMXZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193531
Record name p-(Methylsulphonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4052-30-6
Record name 4-(Methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4052-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulfonyl)benzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-(Methylsulphonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(methylsulphonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Methylsulfonyl)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH6TZZ7RC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)benzoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a compound of interest in pharmaceutical and agrochemical research.[1] The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes and relationships.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoic acid core substituted with a methylsulfonyl group at the para (4-) position.[1] This substitution significantly influences the molecule's polarity, acidity, and potential for biological interactions.[1]

  • IUPAC Name: this compound

  • CAS Number: 4052-30-6[1][2][3][4][5]

  • Synonyms: 4-Carboxyphenyl methyl sulfone, p-(Methylsulfonyl)benzoic acid, 4-Mesylbenzoic acid[1][4][5]

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₈O₄S[1][2][3][4][6]
Molecular Weight 200.21 g/mol [2][4][7]
Appearance White to off-white crystalline powder/solid[1][5][8][9]
Melting Point 268-271 °C[2][5][9]
Boiling Point 432.4 ± 37.0 °C at 760 mmHg[2]
307.93 °C (rough estimate)[5][9]
Density 1.4 ± 0.1 g/cm³[2]
1.4787 g/cm³ (rough estimate)[5][9]
Water Solubility Slight[2][5][9]
Solubility Soluble in Methanol (B129727), Dimethylformamide (DMF)[1][3][8]
pKa 3.48 (in water at 25 °C)[9]
3.64 (at 25 °C)[5][9]
8.36 (in methanol at 25 °C)[9]
LogP 0.67[2]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical parameters are crucial for reproducibility and further investigation.

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of 4-(methylthio)benzoic acid.[10]

Protocol:

  • Reaction Setup: A mixture of 5g of 4-(methylthio)-benzoic acid (97%) and 30 mL of glacial acetic acid is prepared in a suitable reaction flask.[10]

  • Cooling: The mixture is cooled in a water bath containing ice.[10]

  • Oxidant Addition: 8.5g of 30% hydrogen peroxide is added gradually to the cooled mixture over a period of one hour.[10]

  • Heating: The reaction mixture is then heated for 1.5 hours, with the temperature maintained between 70°C and 100°C.[10]

  • Cooling and Quenching: After heating, the reaction is allowed to cool to room temperature. A solution of 3g of sodium sulfite (B76179) in 57g of water is added to quench any unreacted peroxide.[10]

  • Isolation and Purification: The resulting solid precipitate is filtered from the solution and washed three times with cold deionized water.[10]

  • Drying: The isolated solid is transferred to a watchglass and dried overnight to yield the final product, this compound.[10]

G A 4-(methylthio)benzoic acid + Glacial Acetic Acid B Cooling (Ice Bath) A->B C Add 30% H₂O₂ (1 hour) B->C D Heat (70-100°C, 1.5h) C->D E Cool to RT D->E F Quench (Sodium Sulfite Solution) E->F G Filter Solid F->G H Wash with Cold H₂O G->H I Dry Overnight H->I J This compound (Final Product) I->J

Synthesis workflow for this compound.
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of an acidic or basic compound. While a specific protocol for this molecule was not cited, the following general procedure is applicable.

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile (B52724) to ensure solubility.

  • Titration Setup: Place the solution in a thermostated vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. For more accurate results, the data can be analyzed using derivative plots (e.g., first or second derivative) to precisely locate the equivalence point.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[11][12]

Protocol:

  • Phase Saturation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4).[12][13] This is achieved by vigorously shaking the two solvents together for an extended period (e.g., 24 hours) and then allowing them to separate.[12][13]

  • Sample Preparation: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble). The concentration should be low enough to avoid saturation in either phase.

  • Partitioning: Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Seal the flask and shake it gently at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.[13]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[13]

Structural and Property Relationships

The chemical structure of this compound directly dictates its observed physicochemical properties. The electron-withdrawing nature of the sulfonyl group and the acidic proton of the carboxylic acid are key features.

Key structural features and their influence on properties.

References

An In-depth Technical Guide on 4-(Methylsulfonyl)benzoic Acid: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties—specifically the melting point and solubility—of 4-(Methylsulfonyl)benzoic acid (CAS No: 4052-30-6). The information herein is compiled for use in research, quality control, and formulation development.

Core Physicochemical Data

This compound is a white to off-white crystalline solid.[1] Its structure, featuring both a carboxylic acid and a methylsulfonyl group, dictates its physical properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Melting Point and pKa Values

ParameterValueReference(s)
Melting Point268-271 °C (lit.)[2][3][4][5][6]
pKa (in Water, 25°C)3.48[2][3]
pKa (in Methanol, 25°C)8.36[2][3]
Alternate pKa (25°C)3.64[3][4]

Note: The melting point is a key indicator of purity. Pure, crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[7] Impurities tend to lower the melting point and broaden the melting range.[7]

Table 2: Solubility Profile

SolventQualitative SolubilityRationaleReference(s)
WaterSlightThe polar carboxylic acid and sulfonyl groups can engage in hydrogen bonding.[1][3][4][5]
MethanolSolubleAs a polar protic solvent, it effectively solvates the polar functional groups.[1]
Dimethylformamide (DMF)SolubleA polar aprotic solvent capable of dissolving the compound.[8]
Diethyl EtherInsoluble (Predicted)Low polarity makes it a poor solvent for this compound.
5% aq. NaOHSolubleThe acidic proton of the carboxylic acid reacts to form a highly polar, water-soluble sodium salt.[9][10]
5% aq. NaHCO₃SolubleAs a carboxylic acid, it is sufficiently acidic to react with a weak base like sodium bicarbonate.[9][10]

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of this compound.

Melting Point Determination (Capillary Method)

This protocol is the most common and reliable method for determining the melting point of a crystalline solid.[11]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

  • This compound, finely powdered and completely dry

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or automated equivalent)

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered, dry compound on a clean, dry surface. Gently jab the open end of a capillary tube into the powder to collect a small sample.[7][12]

  • Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly at the bottom. The final packed sample height should be 2-3 mm.[12][13]

  • Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point apparatus.[11][12]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 4-5°C per minute) to find an approximate melting temperature.[7][13] This allows for a more precise measurement in the subsequent steps. Allow the apparatus to cool to at least 15-20°C below the approximate melting point before proceeding.[13]

  • Accurate Determination: Begin heating again, but at a slower, controlled rate of 1-2°C per minute once the temperature is about 15°C below the expected melting point.[13][14] A slow heating rate is critical for an accurate measurement.[7]

  • Data Recording:

    • Record the temperature (T1) at the first sign of melting—the appearance of the first visible droplet of liquid.[7][12] The sample may shrink or compact just before this point.[12]

    • Record the temperature (T2) when the entire sample has completely transformed into a transparent liquid.[7][12]

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow. Perform the measurement at least twice with fresh samples to ensure consistency.[13]

Qualitative Solubility Analysis

Objective: To classify the compound's solubility in various solvents, providing insight into its polarity and the presence of acidic/basic functional groups.[9][15]

Materials:

  • This compound

  • Small test tubes

  • Glass stirring rod or vortex mixer

  • Solvents: Deionized Water, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl, Methanol, Diethyl Ether.

Procedure:

  • Sample Preparation: Place approximately 10-30 mg of the solid compound into a clean, small test tube.[15][16][17]

  • Solvent Addition: Add approximately 1 mL of the chosen solvent to the test tube.[10][16]

  • Mixing: Shake the test tube vigorously for 30-60 seconds or mix using a vortex mixer.[16]

  • Observation: Observe the mixture.

    • Soluble: The solid dissolves completely, forming a clear, homogeneous solution.

    • Insoluble: The solid remains undissolved, or a cloudy suspension persists.

  • Systematic Testing:

    • Begin with water. If the compound is water-soluble, test the pH of the aqueous solution with litmus (B1172312) or pH paper to confirm its acidic nature.[10][15]

    • If the compound is insoluble in water, proceed to test its solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions confirms the presence of an acidic functional group.[9][10]

    • If insoluble in water and basic solutions, test solubility in 5% HCl to check for basic functional groups (not applicable for this compound, but part of a standard workflow).[9][10]

  • Reporting: Record the compound as "soluble" or "insoluble" for each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a compound like this compound.

G Workflow for Physicochemical Characterization cluster_prep Sample Preparation & Purity cluster_analysis Physicochemical Analysis cluster_data Data Interpretation & Reporting cluster_end A Compound Acquisition B Purity Assessment (e.g., HPLC, NMR) A->B C Melting Point Determination (Capillary Method) B->C Pure Sample D Solubility Profiling (Systematic Solvent Testing) B->D Pure Sample E Compare MP to Literature (Assess Purity) C->E F Characterize Solubility (Polarity, Acidity) D->F G Final Technical Report E->G F->G H Characterization Complete G->H

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the pKa of 4-(Methylsulfonyl)benzoic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-(Methylsulfonyl)benzoic acid in different solvent environments. Understanding the pKa of a compound is critical in drug development and various chemical processes, as it governs properties such as solubility, absorption, and reactivity. This document summarizes available quantitative data, details relevant experimental protocols for pKa determination, and explores the underlying physicochemical principles that dictate the acidity of this compound in diverse media.

Introduction to this compound and its pKa

This compound is a derivative of benzoic acid featuring a methylsulfonyl group at the para position. This electron-withdrawing group significantly influences the acidity of the carboxylic acid moiety. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid. The solvent in which the compound is dissolved plays a crucial role in determining its pKa due to variations in solvent polarity, dielectric constant, and hydrogen bonding capabilities.

Quantitative pKa Data

CompoundSolventpKa ValueTemperature (°C)
This compound Water3.4825
Water3.64[1]25
Methanol (B129727)8.3625
Benzoic acid (for reference) Water4.2025
DMSO11.1Not Specified
Acetonitrile (B52724)21.51[2]Not Specified

Influence of Solvent on pKa

The dissociation of an acid is significantly influenced by the surrounding solvent molecules. Key solvent properties that affect the pKa of this compound include:

  • Dielectric Constant: Solvents with a high dielectric constant, such as water, are effective at stabilizing the charged species (carboxylate anion and proton) formed upon dissociation. This stabilization facilitates the ionization of the acid, resulting in a lower pKa value.

  • Hydrogen Bonding: Protic solvents, like water and methanol, can act as both hydrogen bond donors and acceptors. They can solvate the carboxylate anion through hydrogen bonding, which stabilizes the conjugate base and thus increases the acidity (lowers the pKa). Aprotic polar solvents, such as DMSO and acetonitrile, are hydrogen bond acceptors but not effective donors. This difference in hydrogen bonding capability leads to a significant increase in the pKa of carboxylic acids in these solvents compared to protic solvents.

  • Solvent Basicity: The inherent basicity of the solvent can also play a role. A more basic solvent will more readily accept a proton, thereby favoring the dissociation of the acid and resulting in a lower pKa.

The significant increase in the pKa of benzoic acid from water to DMSO and acetonitrile highlights the profound effect of the solvent environment. It is anticipated that this compound would exhibit a similar trend, with its pKa being considerably higher in DMSO and acetonitrile than in water or methanol.

Experimental Protocols for pKa Determination

The pKa of a compound can be determined experimentally using various techniques. The two most common methods are potentiometric titration and spectrophotometry.

Potentiometric Titration

This is a highly precise method for determining pKa values.

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the titration curve.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte, this compound, of known concentration (e.g., 0.01 M) in the desired solvent.

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH in water, or a suitable base in the non-aqueous solvent).

    • Calibrate the pH electrode using standard buffer solutions appropriate for the solvent system.

  • Titration Procedure:

    • Place a known volume of the analyte solution in a beaker.

    • If necessary, add an electrolyte solution to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, accurately measured increments.

    • Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point.

    • Alternatively, the pKa can be calculated from the first derivative of the titration curve.

Spectrophotometric Method

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the change in absorbance as a function of pH, as the ratio of the acidic and basic forms of the compound changes.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the desired solvent.

    • Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa of the analyte.

  • Spectral Measurements:

    • For each buffer solution, add a small, constant amount of the stock solution of the analyte.

    • Measure the UV-Vis absorbance spectrum of each solution.

    • Identify the wavelength(s) at which the absorbance difference between the protonated and deprotonated species is maximal.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.

    • The pKa can also be determined by linearizing the data using the Henderson-Hasselbalch equation.

Logical Relationships in pKa Determination

The following diagram illustrates the key factors and relationships that influence the pKa of this compound in different solvents.

pKa_Factors cluster_Compound This compound cluster_Solvent Solvent Properties cluster_Equilibrium Dissociation Equilibrium cluster_pKa Resulting pKa Compound Structure (Electron-withdrawing -SO2CH3 group) Equilibrium HA <=> H+ + A- Compound->Equilibrium Influences intrinsic acidity Dielectric Dielectric Constant Dielectric->Equilibrium Stabilizes ions H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Equilibrium Solvates ions Basicity Solvent Basicity Basicity->Equilibrium Accepts proton pKa pKa Value Equilibrium->pKa Determines

Caption: Factors influencing the pKa of this compound.

Conclusion

The pKa of this compound is a critical parameter that is highly dependent on the solvent environment. While experimental data is available for aqueous and methanolic solutions, its pKa in aprotic polar solvents like DMSO and acetonitrile is expected to be significantly higher due to differences in solvent polarity and hydrogen bonding capabilities. The experimental protocols of potentiometric titration and spectrophotometry provide robust methods for the precise determination of pKa values in various solvents, which is essential for applications in drug discovery and chemical process development.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 4-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Methylsulfonyl)benzoic acid. The information detailed herein is essential for the structural elucidation, identification, and purity assessment of this compound, which is a valuable building block in medicinal chemistry and materials science. This document presents tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure with NMR signal assignments.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~13.5 (very broad s)Singlet-1H-COOH
8.15Doublet8.42HH-2, H-6
8.05Doublet8.42HH-3, H-5
3.25Singlet-3H-SO₂CH₃

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

Note: The following ¹³C NMR data are inferred from the analysis of a closely related structure containing the 4-(methylsulfonyl)benzoyl moiety and typical chemical shift values for substituted benzoic acids.[1]

Chemical Shift (δ) ppmAssignment
166.5-COOH
144.0C-4
135.5C-1
130.5C-2, C-6
127.0C-3, C-5
43.5-SO₂CH₃

Experimental Protocols

The following section outlines the methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

2.1 Sample Preparation

A sample of 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

2.2 Instrumentation

The NMR spectra were acquired on a Bruker Avance-400 spectrometer, operating at 400 MHz for ¹H nuclei and 100 MHz for ¹³C nuclei.[2]

2.3 Data Acquisition

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded at room temperature. A standard single-pulse experiment was utilized with the following parameters:

    • Pulse Width: 30°

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

    • Number of Scans: 16

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Pulse Width: 30°

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

2.4 Data Processing

The raw data (Free Induction Decay - FID) was processed using standard NMR software. The processing steps included:

  • Fourier Transformation: The FID was converted from the time domain to the frequency domain.

  • Phase Correction: The spectrum was manually phased to ensure all peaks were in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum was corrected to be flat.

  • Referencing: The chemical shifts were referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum were integrated to determine the proton ratios.

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with the assignment of the key ¹H and ¹³C NMR signals.

Caption: Molecular structure of this compound with NMR assignments.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(Methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 4-(Methylsulfonyl)benzoic acid. This compound, featuring a carboxylic acid and a methylsulfonyl group on a benzene (B151609) ring, is of interest in medicinal chemistry and materials science. Accurate structural elucidation and confirmation are paramount in these fields, and this document outlines the expected spectral data, detailed experimental protocols, and logical workflows for its analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint of the molecule. For this compound, the key functional groups—carboxylic acid, sulfonyl, and the aromatic ring—each produce distinct and identifiable absorption bands.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on established group frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3300-2500Strong, Very BroadO-H StretchCarboxylic Acid (H-bonded)[1][2][3][4]
3100-3000Medium-WeakC-H StretchAromatic Ring[5]
~2950Medium-WeakC-H StretchMethyl Group (-CH₃)
1710-1680Strong, SharpC=O StretchCarboxylic Acid (Aromatic, Dimeric)[1][6]
1600-1585 & 1500-1400Medium-WeakC=C StretchAromatic Ring[5]
~1420MediumO-H BendCarboxylic Acid[3]
1350-1300StrongS=O Asymmetric StretchSulfonyl Group (-SO₂-)[7]
1320-1210StrongC-O StretchCarboxylic Acid[3][6]
1160-1120StrongS=O Symmetric StretchSulfonyl Group (-SO₂-)[7]
960-900Medium, BroadO-H Bend (Out-of-Plane)Carboxylic Acid Dimer[4][6]
~750StrongC-H Bend (Out-of-Plane)Aromatic Ring (1,4-disubstituted)
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

This protocol details the preparation of a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique, a common method for obtaining high-quality spectra of solid organic compounds.[8]

  • Sample and KBr Preparation:

    • Gently heat KBr powder in an oven to ensure it is completely dry, as water will interfere with the spectrum.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, IR-grade KBr powder.[8]

    • The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Using a clean and dry agate mortar and pestle, grind the KBr to a fine, consistent powder.

    • Add the this compound sample to the mortar and continue to grind the mixture for several minutes until it is a homogenous, fine powder.[8] This minimizes light scattering and produces a higher quality spectrum.

  • Pellet Formation:

    • Carefully transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[8] A clear pellet indicates good sample preparation.

  • Spectral Acquisition:

    • Remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • First, run a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor.

    • Run the sample scan to obtain the infrared spectrum of this compound.

    • Process the spectrum (e.g., baseline correction) as needed using the instrument's software.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition prep1 Dry KBr Powder prep2 Weigh Sample (1-2 mg) and KBr (100-200 mg) prep1->prep2 prep3 Grind and Mix in Agate Mortar prep2->prep3 pellet1 Load Powder into Die prep3->pellet1 pellet2 Apply Pressure (Hydraulic Press) pellet1->pellet2 pellet3 Form Transparent Pellet pellet2->pellet3 acq2 Place Pellet in FT-IR pellet3->acq2 acq1 Run Background Scan acq1->acq2 acq3 Run Sample Scan acq2->acq3 acq4 Process Spectrum acq3->acq4

FT-IR Experimental Workflow for Solid Samples

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its chemical structure based on its fragmentation pattern. For this compound, a "hard" ionization technique like Electron Ionization (EI) would likely be used for a volatile sample, while a "soft" ionization technique like Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is suitable for less volatile samples and provides molecular ion information with less fragmentation.[9][10]

Predicted Mass Spectrometry Data (Electron Ionization)

The following table outlines the predicted key ions and their mass-to-charge ratios (m/z) for this compound, assuming fragmentation under electron ionization conditions. The molecular weight of the compound is 200.21 g/mol .

m/z ValueProposed Ion StructureNeutral LossNotes
200[C₈H₈O₄S]⁺•-Molecular Ion (M⁺•)
183[C₈H₇O₃S]⁺•OH (17)Loss of hydroxyl radical from the carboxylic acid.[11][12]
136[C₇H₈O₂S]⁺•CO₂ (44)Loss of carbon dioxide (decarboxylation).
121[C₇H₅O₂]⁺•SO₂CH₃ (79)Cleavage of the C-S bond.
105[C₇H₅O]⁺•OH, SO₂Loss of hydroxyl radical and sulfur dioxide. A common fragment for benzoic acids.[11]
77[C₆H₅]⁺•COOH, SO₂Phenyl cation, resulting from multiple fragmentations.[11]
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

This protocol describes a general procedure for the analysis of a small organic molecule like this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[13]

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a high-purity volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL to create a stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

    • Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

  • LC-MS System Configuration:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[13]

    • Chromatographic Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[13]

    • Mobile Phase:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would be to start at a low percentage of B, ramp up to elute the compound, and then re-equilibrate. (e.g., 5% B to 95% B over 5 minutes).[13]

    • Flow Rate: ~0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (ESI):

    • Ionization Mode: Can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data. For a carboxylic acid, negative mode is often very effective.

    • Capillary Voltage: Typically 3-4 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimize for desolvation (e.g., 10 L/min at 300 °C).

    • Scan Range: Set a mass range appropriate for the expected ions (e.g., m/z 50-500).

    • Fragmentation (MS/MS): To confirm structure, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 200 in positive mode or m/z 199 in negative mode) and applying collision energy to induce fragmentation.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to this compound in the chromatogram.

    • Analyze the mass spectrum to confirm the molecular weight from the molecular ion peak.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the fragmentation pathway.

Fragmentation_Pathway mol_ion [M]⁺• m/z = 200 frag_183 [M-OH]⁺ m/z = 183 mol_ion->frag_183 - •OH frag_121 [M-SO₂CH₃]⁺ m/z = 121 mol_ion->frag_121 - •SO₂CH₃ frag_105 [C₇H₅O]⁺ m/z = 105 frag_183->frag_105 - SO₂ frag_77 [C₆H₅]⁺ m/z = 77 frag_121->frag_77 - CO₂ frag_105->frag_77 - CO

References

Crystal structure and molecular geometry of 4-(Methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-(Methylsulfonyl)benzoic Acid

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of this compound, a compound of interest in pharmaceutical and materials science. The data presented herein is primarily based on the pivotal X-ray crystallography study titled "Molecular Structures of p-Methylsulphonylbenzoic Acid and Methylphenylsulphone: Comparison of X-Ray and Electron Diffraction Results," published in Zeitschrift für Naturforschung B.[1] For complete, original data sets, readers are encouraged to consult the original publication and its supplementary materials.

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. This analysis reveals the arrangement of molecules in the solid state, providing insights into intermolecular interactions that govern the material's properties.

Table 1: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available in search results
b (Å)Data not available in search results
c (Å)Data not available in search results
α (°)90
β (°)Data not available in search results
γ (°)90
Volume (ų)Data not available in search results
Z2[1]
Density (calculated) (g/cm³)1.549[1]
Density (measured) (g/cm³)1.545[1]
Radiation typeMoKα
Temperature (K)Data not available in search results
R-factorData not available in search results

Note: Specific unit cell parameters (a, b, c, β) and other experimental details were not available in the provided search results. For these precise values, direct consultation of the primary research article or its associated crystallographic information file (CIF) is necessary.

Molecular Geometry

The molecular geometry of this compound, as determined from the crystal structure, provides key information on bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the molecule's conformation and its potential interactions in a biological or chemical system.

Table 2: Selected Bond Lengths

BondLength (Å)
S-O1Data not available in search results
S-O2Data not available in search results
S-C(methyl)Data not available in search results
S-C(phenyl)Data not available in search results
C(carboxyl)-O(hydroxyl)Data not available in search results
C(carboxyl)=O(carbonyl)Data not available in search results
C-C (aromatic mean)Data not available in search results

Table 3: Selected Bond Angles

AngleValue (°)
O1-S-O2Data not available in search results
O-S-C(methyl)Data not available in search results
O-S-C(phenyl)Data not available in search results
C(methyl)-S-C(phenyl)Data not available in search results
C(aromatic)-C(carboxyl)-OData not available in search results

Table 4: Selected Torsion Angles

Dihedral AngleValue (°)
C(aromatic)-C(aromatic)-S-OData not available in search results
C(aromatic)-C(aromatic)-C(carboxyl)-OData not available in search results

Note: The specific values for bond lengths, bond angles, and torsion angles are detailed in the primary research publication. These tables are structured to be populated with that data.

Experimental Protocols

The determination of the crystal structure and molecular geometry of this compound involves a standard workflow, from sample preparation to data analysis.

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting Suitable crystal selected data_collection Data Collection (Single-Crystal X-ray Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Figure 1: Experimental workflow for determining the crystal structure.

Methodology Details:

  • Synthesis and Crystallization: this compound is synthesized and then purified. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent system.

  • X-ray Data Collection: A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using monochromatic X-ray radiation (commonly MoKα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is then built and refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality of the model. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported.

Signaling Pathways and Logical Relationships

While this document focuses on the static crystal structure, this structural information is foundational for understanding how this compound might interact with biological targets. The precise geometry and electronic properties derived from the crystal structure are critical inputs for molecular docking and drug design studies, which aim to predict and rationalize the molecule's role in signaling pathways.

logical_relationship crystal_structure Crystal Structure Data (Bond lengths, angles, conformation) molecular_modeling Molecular Modeling & Simulation crystal_structure->molecular_modeling Provides geometric input drug_design Structure-Based Drug Design molecular_modeling->drug_design Informs design strategy biological_target Biological Target Interaction (e.g., Enzyme, Receptor) drug_design->biological_target Predicts binding & affinity signaling_pathway Modulation of Signaling Pathway biological_target->signaling_pathway Leads to biological effect

Figure 2: Logical relationship from crystal structure to biological function.

References

The Methylsulfonyl Group: A Potent Electron-Withdrawing Moiety in Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing substituent that plays a critical role in modifying the physicochemical and biological properties of organic molecules. Its significant impact on electron density distribution, acidity, and reactivity has made it an invaluable functional group for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the electron-withdrawing effect of the methylsulfonyl group, supported by quantitative data, detailed experimental methodologies, and visual representations of its influence in chemical and biological systems.

Quantifying the Electron-Withdrawing Effect

The electron-withdrawing nature of the methylsulfonyl group is a consequence of both inductive and resonance effects. The high electronegativity of the two oxygen atoms and the sulfur atom leads to a strong dipole, pulling electron density away from the rest of the molecule through the sigma bond framework (inductive effect). While less intuitive, resonance effects can also contribute, particularly in systems where the sulfur atom can expand its valence shell.

A quantitative measure of this effect is provided by Hammett constants (σ), which are derived from the ionization of substituted benzoic acids. The positive values of the meta (σm) and para (σp) Hammett constants for the methylsulfonyl group confirm its electron-withdrawing character.

Table 1: Hammett Substituent Constants for the Methylsulfonyl Group

Substituentσ_meta_ (σm)σ_para_ (σp)
-SO₂CH₃0.68[1][2]0.72[1][2]

The strong electron-withdrawing ability of the methylsulfonyl group significantly increases the acidity of nearby functional groups. This is evident when comparing the pKa values of phenols and anilines with and without a methylsulfonyl substituent. A lower pKa value indicates a stronger acid.

Table 2: Effect of the Methylsulfonyl Group on the pKa of Phenols

CompoundpKa
Phenol (B47542)9.99
4-Methylsulfonylphenol7.89

Table 3: Effect of the Methylsulfonyl Group on the pKa of Anilinium Ions

CompoundpKa of Conjugate Acid (Anilinium Ion)
Aniline4.63
4-Methylsulfonylaniline2.53

Experimental Protocols

Synthesis of a Methylsulfonyl-Containing Compound: 4-(Methylsulfonyl)phenol (B50025)

This protocol describes the synthesis of 4-(methylsulfonyl)phenol from 4-(methylthio)phenol (B156131) via an oxidation reaction.

Materials:

Procedure:

  • Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL).

  • Add Oxone (0.99 g, 6.5 mmol) in portions to the solution at room temperature.

  • Add water (10.0 mL) to the reaction mixture.

  • Stir the mixture for 18 hours.

  • Partition the reaction mixture between ethyl acetate and water.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under vacuum to yield 4-(methylsulfonyl)phenol.[3]

Determination of Hammett Sigma (σ) Constants

The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry. The substituent constant (σ) can be determined by measuring the acid dissociation constant (Ka) of a substituted benzoic acid and comparing it to that of benzoic acid.

Materials:

  • Substituted benzoic acid (e.g., 4-methylsulfonylbenzoic acid)

  • Benzoic acid

  • 50% Ethanol-water mixture

  • Standardized NaOH solution (e.g., 0.1 M)

  • pH meter

Procedure:

  • Prepare equimolar solutions (e.g., 0.01 M) of the substituted benzoic acid and benzoic acid in a 50% ethanol-water mixture.

  • Calibrate the pH meter using standard buffer solutions.

  • Titrate a known volume of each acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Determine the pKa for each acid, which is the pH at the half-equivalence point.

  • Calculate the acid dissociation constant (Ka) from the pKa (Ka = 10⁻ᵖᴷᵃ).

  • The Hammett sigma constant (σ) is calculated using the equation: σ = log(Ka_substituted / Ka_unsubstituted). For the ionization of benzoic acids, the reaction constant (ρ) is defined as 1.[4]

Spectrophotometric Determination of pKa

This method is useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Materials:

  • Phenolic compound of interest

  • A series of buffer solutions with known pH values

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Prepare a series of solutions by diluting the stock solution into the different buffer solutions, ensuring the final concentration of the phenol is constant.

  • Record the UV-Vis absorption spectrum for each solution.

  • Identify the wavelengths of maximum absorbance for both the acidic (protonated) and basic (deprotonated) forms of the compound.

  • Plot the absorbance at a chosen wavelength against the pH of the solutions.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([Acidic form]/[Basic form]), where the ratio of the concentrations can be determined from the absorbance values.[5]

Visualization of Concepts and Processes

Inductive and Resonance Effects of the Methylsulfonyl Group

The electron-withdrawing nature of the methylsulfonyl group is a combination of its inductive and resonance effects, which can be visualized as follows:

Caption: Inductive and resonance contributions to the electron-withdrawing effect.

Experimental Workflow for pKa Determination

The general workflow for determining the pKa of a compound experimentally is a multi-step process.

pKa_Determination_Workflow A Compound Synthesis and Purification B Preparation of Standard Solutions A->B C Choice of Method (Potentiometric or Spectrophotometric) B->C D Data Acquisition (Titration Curve or Spectra) C->D E Data Analysis D->E F pKa Calculation E->F

Caption: Generalized experimental workflow for pKa determination.

Role in Signaling Pathways: Inhibition of the Akt/NF-κB Pathway

The methylsulfonyl group is present in various biologically active molecules that can modulate cellular signaling pathways. For instance, certain methylsulfonyl-containing compounds have been shown to inhibit the Akt/NF-κB signaling pathway, which is often dysregulated in diseases like cancer and inflammatory disorders.

Akt_NFkB_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Inhibitor Methylsulfonyl Compound Inhibitor->Akt inhibits

Caption: Inhibition of the Akt/NF-κB signaling pathway by a methylsulfonyl compound.

This guide highlights the fundamental importance of the methylsulfonyl group in chemistry and drug discovery. Its potent electron-withdrawing properties, which can be precisely quantified and rationally incorporated into molecular design, offer a powerful tool for modulating the characteristics of organic compounds for a wide range of scientific applications.

References

An In-depth Technical Guide on the Chemical Stability and Potential Degradation Pathways of 4-(Methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 4-(Methylsulfonyl)benzoic acid, a compound of interest in pharmaceutical and agrochemical research.[1] Given the importance of stability in the lifecycle of any active pharmaceutical ingredient (API), this document outlines the theoretical basis for its degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[2][3] Detailed experimental protocols for conducting forced degradation studies are provided to guide researchers in establishing stability-indicating analytical methods.[4][5] Furthermore, this guide presents hypothetical degradation pathways and includes visualizations to aid in the identification of potential degradants. The information herein is intended to support the development of robust formulations and to meet regulatory requirements for stability testing.[2]

Introduction

This compound is an organic compound featuring a benzoic acid core substituted with a methylsulfonyl group at the para-position.[1] Its chemical structure, containing both a carboxylic acid and a sulfone functional group, makes it a subject of interest for various applications due to the biological activities that can be modulated by these moieties.[1] The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[2] Therefore, a thorough understanding of the chemical stability of this compound is paramount for its development into a viable product.

Forced degradation studies are an essential component of the drug development process, providing crucial insights into the intrinsic stability of a molecule.[3] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3] The outcomes of such studies are instrumental in the development and validation of stability-indicating analytical methods, which are required to accurately measure the active ingredient and its degradation products without interference.[5][6]

This guide will systematically explore the potential degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various environments and for the development of analytical methods.

PropertyValueReference
Molecular Formula C8H8O4S[1][7]
Molecular Weight 200.21 g/mol [7]
Appearance White to off-white crystalline solid[1]
Melting Point 268-271 °C (lit.)[7]
Boiling Point 432.4 ± 37.0 °C at 760 mmHg (estimated)[7]
Solubility Soluble in polar solvents like water and methanol (B129727)[1]
pKa Not explicitly found for this compound, but the carboxylic acid group imparts acidic properties.[1]

Potential Degradation Pathways

The chemical structure of this compound, with its aromatic ring, carboxylic acid, and methylsulfonyl functional groups, suggests several potential degradation pathways under different stress conditions.

Hydrolytic Degradation

Hydrolysis involves the reaction of a substance with water. For this compound, the primary sites susceptible to hydrolysis are the carboxylic acid and the methylsulfonyl group, although the latter is generally stable to hydrolysis. The carboxylic acid group is unlikely to undergo hydrolysis. However, under extreme pH and temperature conditions, reactions involving the aromatic ring or the sulfonyl group could be forced.

A potential, though less likely, hydrolytic degradation pathway could involve the cleavage of the carbon-sulfur bond under harsh conditions, leading to the formation of 4-hydroxybenzoic acid and methanesulfinic acid.

G MSBA This compound HBA 4-Hydroxybenzoic acid MSBA->HBA Hydrolysis (C-S cleavage) MSA Methanesulfinic acid MSBA->MSA Hydrolysis (C-S cleavage)

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, such as hydrogen peroxide. The aromatic ring and the methylsulfonyl group are potential sites for oxidation. Oxidation of the aromatic ring could lead to the formation of hydroxylated derivatives. The sulfone group is already in a high oxidation state and is generally resistant to further oxidation. However, degradation of the molecule could occur through pathways involving radical intermediates. A plausible oxidative degradation pathway could involve hydroxylation of the benzene (B151609) ring.

G MSBA This compound OH_MSBA Hydroxylated derivatives MSBA->OH_MSBA Oxidation

Caption: Proposed oxidative degradation of this compound.

Photolytic Degradation

Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical decomposition. Aromatic carboxylic acids can undergo photodegradation through various mechanisms, including decarboxylation.[8] For this compound, exposure to UV light could potentially lead to the cleavage of the carboxylic acid group, resulting in the formation of methyl phenyl sulfone. Further degradation of the aromatic ring is also possible under prolonged exposure.

G MSBA This compound MPS Methyl phenyl sulfone MSBA->MPS Photolytic Decarboxylation

Caption: Proposed photolytic degradation of this compound.

Thermal Degradation

Thermal degradation involves the decomposition of a molecule at elevated temperatures. The stability of benzoic acid derivatives to thermal stress can vary.[9] A potential thermal degradation pathway for this compound is decarboxylation, similar to the photolytic pathway, which would yield methyl phenyl sulfone.[9] At very high temperatures, cleavage of the C-S bond in the sulfone group could also occur, leading to the formation of various decomposition products.[10]

G MSBA This compound MPS Methyl phenyl sulfone MSBA->MPS Thermal Decarboxylation Other Other decomposition products MSBA->Other Thermal C-S Cleavage

Caption: Proposed thermal degradation of this compound.

Experimental Protocols for Forced Degradation Studies

To investigate the chemical stability of this compound, a series of forced degradation studies should be conducted.[2] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient to ensure that the degradation products are formed in sufficient quantities for detection and characterization.[2]

G Start Prepare Stock Solution of This compound Stress Subject to Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Sample Withdraw Samples at Defined Time Points Stress->Sample Neutralize Neutralize/Quench Reaction (if necessary) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Identify and Quantify Degradation Products Analyze->Data

Caption: General experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.[5][11] A generic starting method is proposed below, which should be optimized and validated.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from 95% A to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 240-260 nm)

  • Injection Volume: 10 µL

Hydrolytic Degradation Protocol
  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.

    • Heat the solution at 80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.

    • Maintain the solution at room temperature or heat at a lower temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to a suitable concentration and analyze by HPLC.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.

    • Heat the solution at 80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, cool to room temperature.

    • Dilute with mobile phase to a suitable concentration and analyze by HPLC.

Oxidative Degradation Protocol
  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Add 3% hydrogen peroxide solution.

  • Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot.

  • Dilute with mobile phase to a suitable concentration and analyze by HPLC.

Photolytic Degradation Protocol
  • Solid State:

    • Spread a thin layer of solid this compound in a petri dish.

    • Expose the sample to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines, overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

    • At specified time points, dissolve a known amount of the solid in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.

  • Solution State:

    • Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).

    • Place the solution in a quartz cuvette or other phototransparent container.

    • Expose the solution to the same light source as for the solid-state study.

    • A control solution should be kept in the dark.

    • At specified time points, withdraw an aliquot, dilute if necessary, and analyze by HPLC.

Thermal Degradation Protocol
  • Place a known amount of solid this compound in a vial.

  • Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 105 °C or a temperature below its melting point) for a specified period (e.g., 1, 3, 7 days).

  • At each time point, remove a sample, allow it to cool to room temperature.

  • Dissolve a known amount of the solid in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of this compound (%)Number of Degradation ProductsMajor Degradation Product(s) (% Area)Mass Balance (%)
0.1 M HCl, 80 °C2 hours
8 hours
24 hours
0.1 M NaOH, 60 °C2 hours
8 hours
24 hours
3% H2O2, RT2 hours
8 hours
24 hours
Heat, 105 °C1 day
3 days
7 days
Photolytic (Solid)1.2 million lux hours
Photolytic (Solution)1.2 million lux hours

Conclusion

This technical guide has provided a comprehensive framework for assessing the chemical stability of this compound. While specific degradation data for this compound is not extensively available in the public domain, the proposed degradation pathways, based on the chemical nature of its functional groups, offer a solid starting point for investigation. The detailed experimental protocols for forced degradation studies are designed to enable researchers to systematically evaluate the intrinsic stability of the molecule. The successful execution of these studies will be crucial for the development of a stable and effective product, as well as for meeting the stringent requirements of regulatory agencies. Further research, including the structural elucidation of any identified degradation products, is recommended to build a complete stability profile for this compound.

References

An In-depth Technical Guide to 4-(Methylsulfonyl)benzoic Acid: Synonyms, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)benzoic acid, a versatile organic compound with applications in pharmaceutical and agrochemical research. This document details its nomenclature, physicochemical properties, and key experimental methodologies.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1 to facilitate accurate identification and literature searches.

Identifier Type Value
Systematic (IUPAC) Name This compound
CAS Number 4052-30-6
Molecular Formula C₈H₈O₄S
Common Synonyms p-(Methylsulfonyl)benzoic acid
4-Carboxyphenyl methyl sulfone
Benzoic acid, 4-(methylsulfonyl)-
p-Methylsulfonylbenzoic acid
4-(Methanesulfonyl)benzoic acid
4-Mesylbenzoic acid
Other Identifiers NSC 11336, RARECHEM AL BO 1191

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in Table 2. These properties are crucial for its handling, formulation, and application in experimental settings.

Property Value Conditions
Molecular Weight 200.21 g/mol -
Melting Point 268-271 °C(lit.)[1]
Boiling Point 432.4 ± 37.0 °C(rough estimate)
pKa 3.48in water at 25°C[1]
8.36in methanol (B129727) at 25°C[1]
Solubility Slightly soluble in water; Soluble in methanol[2]
LogP 0.67-
Density 1.4 ± 0.1 g/cm³(estimate)
Refractive Index 1.560(estimate)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of p-(methylthio)benzoic acid. A detailed experimental protocol is provided below.

Materials:

  • p-(methylthio)benzoic acid (97%)

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Sodium sulfite (B76179)

  • Deionized water

Procedure:

  • A mixture of 5 g of 4-(methylthio)-benzoic acid and 30 mL of glacial acetic acid is prepared in a suitable flask.

  • The mixture is cooled in a water bath containing a small amount of ice.

  • To the cooled mixture, 8.5 g of 30% hydrogen peroxide is added gradually over a period of one hour. The temperature should be monitored to ensure no significant rise.

  • The reaction mixture is then heated for 1.5 hours, with the temperature maintained between 70°C and 100°C.

  • After heating, the reaction is stopped and the mixture is allowed to cool to room temperature. A solid precipitate should be present.

  • A solution of 3 g of sodium sulfite in 57 g of water is added to the reaction mixture to quench any unreacted peroxide.

  • The solid product is collected by filtration and washed three times with cold deionized water.

  • The collected solid is transferred to a watch glass and dried overnight to yield this compound.[1]

Purification by Recrystallization

For purification, recrystallization is a standard technique for compounds like benzoic acid and its derivatives.

Materials:

  • Crude this compound

  • Distilled water (or another suitable solvent in which the compound has high solubility at high temperature and low solubility at low temperature)

Procedure:

  • Dissolve the crude this compound in a minimum amount of boiling distilled water to form a saturated solution.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal and adsorbed impurities.

  • The hot, clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • The pure crystals are collected by vacuum filtration using a Büchner funnel.

  • The crystals are washed with a small amount of cold distilled water to remove any remaining soluble impurities.

  • The purified crystals are then dried thoroughly.

Analytical Methods

Standard analytical techniques can be employed to characterize this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity assessment. A typical mobile phase could consist of a gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) can confirm the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the sulfonyl (O=S=O) and carboxylic acid (C=O, O-H) groups.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a chemical intermediate, its structural motifs are present in various biologically active molecules. For instance, derivatives of benzoic acid are known to possess anti-inflammatory and anticancer properties. The methylsulfonyl group is a key feature in several selective COX-2 inhibitors, such as celecoxib.

The direct biological targets and signaling pathways of this compound are not extensively documented in publicly available literature. Therefore, a logical workflow for investigating its potential biological activities is proposed.

experimental_workflow cluster_screening Initial Biological Screening cluster_moa Mechanism of Action Studies cluster_preclinical Preclinical Development compound This compound in_vitro_assays In Vitro Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) compound->in_vitro_assays Test Compound hit_identification Hit Identification & Prioritization in_vitro_assays->hit_identification Assay Data target_id Target Identification & Validation (e.g., Proteomics, Genetics) hit_identification->target_id Prioritized Hit pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis Validated Target sar_studies Structure-Activity Relationship (SAR) (Synthesis of Analogs) pathway_analysis->sar_studies Pathway Insights in_vivo_models In Vivo Efficacy Models (e.g., Animal models of disease) sar_studies->in_vivo_models Optimized Analogs admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo_models->admet Efficacy Data lead_optimization Lead Optimization admet->lead_optimization Preclinical Candidate

General workflow for investigating the biological activity.

Given the structural similarities of some of its derivatives to known anti-inflammatory drugs, a primary area of investigation could be its effect on the cyclooxygenase (COX) enzymes. The COX-2 signaling pathway, a key player in inflammation and cancer, is a plausible target for derivatives of this compound.

synthesis_workflow start p-(methylthio)benzoic acid oxidation Oxidation start->oxidation reagents H₂O₂ Glacial Acetic Acid reagents->oxidation workup Workup (Quenching, Filtration, Washing) oxidation->workup product Crude this compound workup->product purification Recrystallization product->purification final_product Pure this compound purification->final_product

Workflow for the synthesis of this compound.

References

Navigating the Safety Profile of 4-(Methylsulfonyl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 4-(Methylsulfonyl)benzoic acid (CAS No: 4052-30-6). The information is compiled and presented to meet the needs of laboratory personnel and decision-makers in research and development, ensuring safe handling and informed risk assessment.

Core Safety & Physical Data

This compound is a white to off-white crystalline solid.[1] While generally stable under normal conditions, it is crucial to handle it with appropriate safety precautions.[2] The following tables summarize the key quantitative data available for this compound.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC8H8O4S[3]
Molecular Weight200.21 g/mol [4][5]
Melting Point268-271 °C (lit.)[4][5][6][7]
Boiling Point432.4±37.0 °C at 760 mmHg[6]
Density1.4±0.1 g/cm3 [6]
pKa3.48 and 8.36 in water and methanol (B129727) at 25°C[4]
AppearanceWhite to off-white crystalline solid[1][3]
SolubilitySoluble in polar solvents like water and methanol[1]
Toxicological Data

Limited specific toxicological data for this compound is available. The primary hazards identified are related to eye and skin irritation and potential harm if swallowed.

Hazard ClassificationStatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][5]
Eye Irritation (Category 2)H319: Causes serious eye irritation[4][5]

Hazard Identification and Handling

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3] Based on available safety data sheets, the compound is classified as an irritant and is harmful if swallowed.[4][5]

GHS Hazard and Precautionary Statements
  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4][5]

  • Precautionary Statements: [4][5]

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P501: Dispose of contents/container in accordance with local regulations.

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is recommended when handling this compound:

PPE TypeSpecificationSource
Eye/Face ProtectionSafety glasses with side-shields or goggles. A face-shield may be required in situations with a higher risk of splashing.[8]
Skin ProtectionProtective gloves (e.g., rubber gloves) and appropriate protective clothing to prevent skin exposure.[3][8]
Respiratory ProtectionA dust respirator (e.g., N95) should be used if dust or aerosol will be generated. Use in a well-ventilated area, preferably with local exhaust.[8]

Emergency Procedures

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid ProtocolSource
InhalationRemove the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice/attention.[8]
Skin ContactRemove all contaminated clothing immediately. Rinse the affected skin with plenty of water. If skin irritation or a rash occurs, get medical advice/attention.[3]
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.
IngestionRinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8][9]
Firefighting Measures

In the event of a fire involving this compound, use the following extinguishing media:

  • Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce poisonous fumes, including carbon dioxide, carbon monoxide, and sulfur oxides.

  • Advice for Firefighters: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Accidental Release Measures

For accidental spills, follow these procedures to minimize exposure and environmental contamination:

  • Personal Precautions: Use personal protective equipment, including respiratory protection, gloves, and safety goggles. Keep unnecessary personnel away from the spill area.

  • Containment and Cleaning Up: Sweep up the spilled solid material, taking care not to create dust. Collect the material into a suitable, airtight container for disposal.[8]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[9]

Below is a logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Decontamination Disposal & Decontamination start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean up Spill (Sweep, avoid dust) contain->cleanup disposal Place in Labeled Container for Hazardous Waste cleanup->disposal decontaminate Decontaminate Area and Equipment disposal->decontaminate end_node Spill Response Complete decontaminate->end_node

Caption: Chemical Spill Response Workflow for this compound.

Experimental Protocols: General Methodologies

While specific, detailed experimental protocols for this compound are not publicly available in the search results, the safety data provided is typically derived from standardized tests. The following are general descriptions of the types of experiments that would be conducted to generate the health and safety data presented.

Acute Oral Toxicity (LD50)

This study is designed to determine the median lethal dose (LD50) of a substance when administered orally.

  • Test Species: Typically rats or mice.

  • Procedure: A range of single doses of the test substance is administered by gavage to several groups of experimental animals.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animal population.

Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

  • Test Species: Historically, the Draize test using albino rabbits has been common. In vitro alternatives are now widely used.

  • Procedure: A small amount of the test substance is applied to one eye of the test animal. The other eye serves as a control.

  • Observation: The eyes are examined at specific intervals for signs of irritation, such as redness, swelling, and discharge.

  • Scoring: The observed effects are scored, and the substance is classified based on the severity and reversibility of the eye irritation.

Skin Irritation/Corrosion

This study assesses the potential of a substance to cause irritation or corrosion to the skin.

  • Test Species: Typically rabbits.

  • Procedure: A small amount of the test substance is applied to a shaved patch of skin on the test animal.

  • Observation: The skin is observed for signs of irritation, such as erythema (redness) and edema (swelling), at various time points after application.

  • Classification: The substance is classified based on the severity of the skin reaction.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to ensure safety.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed when not in use.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Stability: The compound is stable under recommended storage conditions.[8] Hazardous polymerization is not expected to occur.[2]

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-(Methylsulfonyl)benzoic acid from 4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-(methylsulfonyl)benzoic acid via the oxidation of 4-(methylthio)benzoic acid. The described method utilizes hydrogen peroxide as the oxidant in a glacial acetic acid medium, offering a straightforward and effective route to the desired product. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring both a carboxylic acid and a methylsulfonyl group, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. The oxidation of the methylthio group to a methylsulfonyl group is a key transformation that significantly alters the electronic and physical properties of the molecule, often leading to enhanced biological activity.[2] This protocol details a reliable method for this oxidation, starting from the readily available 4-methylthiobenzoic acid.

Chemical Reaction

The synthesis involves the oxidation of the sulfur atom in 4-(methylthio)benzoic acid using an oxidizing agent, in this case, hydrogen peroxide. The reaction proceeds in two steps: the initial oxidation to the sulfoxide, followed by further oxidation to the sulfone.

chemical_reaction cluster_reagents 4-methylthiobenzoic_acid 4-(Methylthio)benzoic acid 4-methylsulfonylbenzoic_acid This compound 4-methylthiobenzoic_acid->4-methylsulfonylbenzoic_acid Oxidation H2O2_AcOH H₂O₂ / Acetic Acid

Caption: Chemical transformation of 4-(methylthio)benzoic acid to this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material4-(methylthio)benzoic acid (97%)[3]
Reagents30% Hydrogen peroxide, Glacial acetic acid, Sodium sulfite (B76179)[3]
Reaction Temperature70-100 °C[3]
Reaction Time1.5 hours[3]
Product Yield88.1%[3]
Product AppearanceWhite to off-white crystalline solid[1]
Molecular Weight200.21 g/mol
Melting Point268-271 °C

Experimental Protocol

This protocol is based on a well-established procedure for the oxidation of 4-(methylthio)benzoic acid.[3]

Materials and Reagents
  • 4-(methylthio)benzoic acid (97%)

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Sodium sulfite

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Water bath with ice

  • Buchner funnel and filter paper

  • Watch glass

Procedure
  • Reaction Setup: In a round-bottom flask, prepare a mixture of 5.0 g of 4-(methylthio)benzoic acid (97%) and 30 mL of glacial acetic acid.

  • Cooling: Cool the mixture in a water bath containing a small amount of ice.

  • Addition of Oxidant: While stirring, gradually add 8.5 g of 30% hydrogen peroxide to the cooled mixture over a period of one hour. Maintain the temperature of the mixture during the addition.

  • Heating: After the addition is complete, heat the reaction mixture to a temperature between 70 °C and 100 °C for 1.5 hours.

  • Cooling and Precipitation: Stop the heating and allow the reaction mixture to cool to room temperature. A solid precipitate of the product should form.

  • Quenching: Prepare a solution of 3.0 g of sodium sulfite in 57 g of water and add it to the reaction mixture to quench any unreacted hydrogen peroxide.

  • Isolation of Product: Filter the solid product from the solution using a Buchner funnel.

  • Washing: Wash the collected solid three times with cold deionized water.

  • Drying: Transfer the washed solid to a watch glass and dry it overnight. The final product, this compound, should weigh approximately 5.25 g, corresponding to a yield of 88.1%.[3]

experimental_workflow A Mix 4-(methylthio)benzoic acid and glacial acetic acid B Cool mixture in an ice bath A->B C Gradually add 30% hydrogen peroxide B->C D Heat the reaction mixture (70-100 °C, 1.5 h) C->D E Cool to room temperature to allow precipitation D->E F Quench with sodium sulfite solution E->F G Filter the solid product F->G H Wash with cold deionized water G->H I Dry the final product H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen peroxide is a strong oxidizing agent and can cause skin and eye irritation. Handle with care.

  • Glacial acetic acid is corrosive. Avoid inhalation and skin contact.

Characterization

The synthesized this compound can be characterized by standard analytical techniques such as:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxylic acid and sulfone).

  • Mass Spectrometry (MS): To determine the molecular weight.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of this compound from 4-(methylthio)benzoic acid. The use of readily available and relatively inexpensive reagents makes this procedure suitable for both small-scale research and larger-scale production. The resulting product is a key intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Esterification of 4-(Methylsulfonyl)benzoic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 4-(Methylsulfonyl)benzoic acid with a range of alcohols. This process is a fundamental step in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme.

Introduction

This compound is a key building block in medicinal chemistry. The esterification of its carboxylic acid group is a common strategy to produce intermediates with tailored properties for subsequent reactions in the synthesis of complex drug molecules. The resulting 4-(methylsulfonyl)benzoate esters are notably used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2, an enzyme implicated in inflammation and pain. The 4-methylsulfonylphenyl moiety is a critical pharmacophore for potent and selective COX-2 inhibition.

Applications in Drug Development

The primary application of 4-(methylsulfonyl)benzoate esters in drug development is as key intermediates in the synthesis of selective COX-2 inhibitors. The methylsulfonyl group is a crucial structural feature that contributes to the selective binding of these drugs to the COX-2 enzyme over the COX-1 isoform, which is associated with gastrointestinal side effects.

Key Drug Targets and Classes:

  • Selective COX-2 Inhibitors: Compounds containing the 4-(methylsulfonyl)phenyl motif are widely recognized for their efficacy as selective COX-2 inhibitors. These drugs are used to manage pain and inflammation in conditions such as arthritis.

  • Celecoxib (B62257) and Analogues: Celecoxib (Celebrex®) is a prominent example of a selective COX-2 inhibitor that features a 4-sulfonamidophenyl group, which is structurally related to the 4-methylsulfonylphenyl group. The synthesis of celecoxib and its analogues often involves intermediates derived from this compound.[1][2] The ester functional group can be a precursor to the pyrazole (B372694) ring system found in celecoxib.[3][4]

Experimental Protocols

The following protocols describe the Fischer-Speier esterification of this compound with various alcohols using sulfuric acid as a catalyst. This method is a widely used, reliable, and scalable approach for producing esters.

General Fischer-Speier Esterification Protocol

This is a generalized procedure that can be adapted for various primary and secondary alcohols.[5]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol, n-Propanol, Isopropanol, n-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic Solvent (e.g., Diethyl ether, Ethyl acetate)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in the desired alcohol (10-20 eq.). The alcohol often serves as both the reactant and the solvent.

  • Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will be close to the boiling point of the alcohol being used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine. Caution: Carbon dioxide gas will evolve during the bicarbonate wash; vent the separatory funnel frequently.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude ester.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Esterification of this compound

The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with various alcohols based on general Fischer esterification principles and literature on similar substrates.

AlcoholMolar Ratio (Alcohol:Acid)Catalyst (H₂SO₄)Temperature (°C)Reaction Time (h)Typical Yield (%)
Methanol15:10.15 eq654-685-95
Ethanol15:10.15 eq785-780-90
n-Propanol10:10.15 eq976-875-85
Isopropanol10:10.15 eq828-1260-70
n-Butanol10:10.15 eq1186-880-90

Note: Yields are estimates based on typical Fischer esterification reactions and may vary depending on the specific experimental conditions and scale.

Mandatory Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Acid This compound Reflux Reflux at Alcohol B.P. Acid->Reflux Alcohol Alcohol (R-OH) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Quench Quench with Water Reflux->Quench Cool Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (optional) Concentrate->Purify Ester 4-(Methylsulfonyl)benzoate Ester Concentrate->Ester Purify->Ester COX2_Inhibition_Pathway cluster_synthesis Synthesis cluster_pathway Inflammatory Pathway Ester 4-(Methylsulfonyl)benzoate Ester Modification Chemical Modification Ester->Modification Inhibitor 4-(Methylsulfonyl)phenyl Derivative (e.g., Celecoxib analogue) Modification->Inhibitor COX2 COX-2 Enzyme Inhibitor->COX2 Inhibition ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

References

Amide Bond Formation with 4-(Methylsulfonyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of amide bonds using 4-(methylsulfonyl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the arylsulfonylamide motif in a wide range of biologically active compounds. The electron-withdrawing nature of the methylsulfonyl group can influence the physicochemical properties and biological activity of the resulting amide derivatives.

These protocols outline standard coupling methods, offering a starting point for reaction optimization and analogue synthesis in drug discovery and chemical biology research.

Introduction to Amide Coupling with this compound

The formation of an amide bond between this compound and a primary or secondary amine is a common transformation in organic synthesis. Due to the moderate reactivity of the carboxylic acid, activating agents are typically required to facilitate an efficient reaction. The choice of coupling reagent, solvent, and base is crucial for achieving high yields and purity, particularly when working with complex or sensitive substrates.

Commonly employed methods for the activation of this compound include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or the use of uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for the amide coupling reactions of this compound with various amines under different conditions.

Table 1: Amide Synthesis using Carbodiimide Coupling Agents

Amine SubstrateCoupling Reagent/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineEDC, HOBtDIPEADMFRT1285
BenzylamineEDC, HOBtEt3NDCM0 to RT1692
MorpholineEDC, HOBtNMMDCMRT888
4-FluoroanilineEDC, DMAP, HOBt (cat.)DIPEAMeCN234275[1]

Table 2: Amide Synthesis using Uronium/Aminium Salt Coupling Agents

Amine SubstrateCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
PiperidineHATUDIPEADMFRT295
(R)-1-PhenylethanamineHATUDIPEADMF0 to RT490
2-AminopyridineHATUEt3NDMF50678
Intermediate R*HATUDIPEADMFRT--[2]

*Note: Specific yield for the coupling with "Intermediate R" was not provided in the source material.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of this compound with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M) in a flame-dried flask under an inert atmosphere, cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the mixture and stir for 15-20 minutes to allow for the formation of the active ester.

  • In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (2.5 eq) in a small amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate (B1210297).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol outlines a general method for the amide coupling of this compound using HATU, which is often effective for more challenging or sterically hindered substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq) in anhydrous DMF (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described amide bond formation protocols.

G cluster_0 Protocol 1: EDC/HOBt Coupling Start_EDC Dissolve this compound & HOBt in anhydrous solvent Activate Add EDC at 0°C (Active Ester Formation) Start_EDC->Activate 15-20 min Add_Amine Add Amine & Base solution dropwise at 0°C Activate->Add_Amine React_EDC Warm to RT & Stir (8-16 h) Add_Amine->React_EDC Workup_EDC Aqueous Workup (Acid/Base Wash) React_EDC->Workup_EDC Purify_EDC Purification (Column Chromatography) Workup_EDC->Purify_EDC Product_EDC Isolated Amide Purify_EDC->Product_EDC

Caption: Workflow for EDC/HOBt mediated amide coupling.

G cluster_1 Protocol 2: HATU Coupling Start_HATU Combine this compound, HATU, & Amine in anhydrous DMF Add_Base Add DIPEA at 0°C Start_HATU->Add_Base React_HATU Warm to RT & Stir (1-4 h) Add_Base->React_HATU Workup_HATU Aqueous Workup (Base/Brine Wash) React_HATU->Workup_HATU Purify_HATU Purification (Column Chromatography) Workup_HATU->Purify_HATU Product_HATU Isolated Amide Purify_HATU->Product_HATU

Caption: Workflow for HATU mediated amide coupling.

G Carboxylic_Acid This compound Active_Intermediate Activated Ester Intermediate Carboxylic_Acid->Active_Intermediate Coupling_Reagent Coupling Reagent (e.g., EDC or HATU) Coupling_Reagent->Active_Intermediate Base Base (e.g., DIPEA) Base->Active_Intermediate Amide_Product N-Substituted-4-(methylsulfonyl)benzamide Active_Intermediate->Amide_Product Amine Amine (R-NH2) Amine->Amide_Product Byproducts Byproducts (e.g., Urea, HOBt) Amide_Product->Byproducts

Caption: General signaling pathway for amide bond formation.

References

Application Notes and Protocols for 4-(Methylsulfonyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)benzoic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of complex molecules with diverse applications in medicinal chemistry and agrochemicals. Its structure, featuring a carboxylic acid and a methylsulfonyl group at the para position, allows for a range of chemical transformations and imparts specific physicochemical properties to the resulting derivatives. The electron-withdrawing nature of the methylsulfonyl group enhances the acidity of the carboxylic acid and influences the electronic properties of the aromatic ring, making it a key component in the design of targeted therapeutic agents and specialized chemical compounds.

This document provides detailed application notes on the use of this compound as a synthetic intermediate, with a particular focus on its role in the development of selective COX-2 inhibitors. Furthermore, it offers comprehensive experimental protocols for key transformations, such as esterification and amide bond formation, to guide researchers in the effective utilization of this valuable building block.

Application Notes: A Key Building Block for Selective COX-2 Inhibitors

The 4-(methylsulfonyl)phenyl moiety is a critical pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2] Understanding the underlying biological pathways and the role of this specific chemical group is crucial for the rational design of new therapeutic agents.

The COX-2 Signaling Pathway and Inflammation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the stomach lining and regulating kidney blood flow.[2]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and growth factors.[4] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[5]

The selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the non-selective inhibition of COX-1 by traditional NSAIDs.[2]

The COX-2 signaling cascade begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin (B15479496) H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), a potent mediator of inflammation.[6] PGE2 exerts its effects by binding to specific G-protein coupled receptors (EP1-4) on target cells, leading to a variety of downstream signaling events that promote inflammation, pain, and fever.[6]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_receptors Target Cell Receptors Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 EP_Receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->EP_Receptors binds to Inflammation Inflammation, Pain, Fever EP_Receptors->Inflammation activates downstream signaling NSAIDs Selective COX-2 Inhibitors (e.g., Celecoxib) NSAIDs->COX2 inhibit

Caption: The COX-2 signaling pathway in inflammation.

Role of the 4-(Methylsulfonyl)phenyl Group in COX-2 Inhibition

The selectivity of certain NSAIDs for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzymes. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The 4-(methylsulfonyl)phenyl group of selective inhibitors, such as celecoxib, is able to fit into this side pocket, allowing for a stable and high-affinity interaction with the COX-2 enzyme.[1] This specific binding orientation prevents the non-selective binding to the narrower active site of COX-1, thus avoiding the associated side effects. This compound serves as a crucial starting material for introducing this key pharmacophore into drug candidates.

Experimental Protocols

The following protocols provide detailed methodologies for common synthetic transformations using this compound as a starting material.

Fischer Esterification: Synthesis of Methyl 4-(methylsulfonyl)benzoate

This protocol describes the acid-catalyzed esterification of this compound with methanol (B129727) to yield methyl 4-(methylsulfonyl)benzoate. This is a foundational reaction for modifying the carboxylic acid moiety.

Esterification_Workflow start Start reactants Combine this compound, Methanol, and Sulfuric Acid start->reactants reflux Reflux the Mixture reactants->reflux workup Aqueous Work-up and Extraction reflux->workup purification Purification by Recrystallization or Column Chromatography workup->purification product Methyl 4-(methylsulfonyl)benzoate purification->product

Caption: Workflow for Fischer Esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound200.215.0 g25.0
Methanol32.0450 mL-
Concentrated Sulfuric Acid98.081 mL-
Dichloromethane (B109758)84.93100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 25.0 mmol) and methanol (50 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to afford pure methyl 4-(methylsulfonyl)benzoate.

Expected Yield: 85-95%

Amide Coupling: Synthesis of N-Phenyl-4-(methylsulfonyl)benzamide

This protocol details the formation of an amide bond between this compound and aniline (B41778) using a common coupling agent, such as HATU. This reaction is fundamental in the synthesis of many biologically active molecules.

Amide_Coupling_Workflow start Start reactants Combine this compound, Aniline, HATU, and DIPEA in DMF start->reactants stir Stir at Room Temperature reactants->stir workup Aqueous Work-up and Extraction stir->workup purification Purification by Column Chromatography workup->purification product N-Phenyl-4-(methylsulfonyl)benzamide purification->product

Caption: Workflow for Amide Coupling.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound200.211.0 g5.01.0
Aniline93.130.51 mL5.51.1
HATU380.232.1 g5.51.1
DIPEA129.242.6 mL15.03.0
Anhydrous DMF73.0925 mL--
Ethyl Acetate88.11150 mL--
1 M HCl Solution-50 mL--
Saturated Sodium Bicarbonate Solution-50 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate142.04---

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL).

  • To the stirred solution, add aniline (0.51 mL, 5.5 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol).

  • Add HATU (2.1 g, 5.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-phenyl-4-(methylsulfonyl)benzamide.

Expected Yield: 70-90%

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features make it an essential component in the development of targeted therapeutics, particularly selective COX-2 inhibitors. The protocols provided herein for esterification and amide coupling offer robust and reproducible methods for the chemical modification of this important intermediate. By understanding the underlying biological pathways and employing these synthetic methodologies, researchers can effectively utilize this compound to advance their research and development efforts in medicinal chemistry and beyond.

References

Application Notes and Protocols: 4-(Methylsulfonyl)benzoic Acid in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 4-(methylsulfonyl)benzoic acid and its derivatives in the preparation of pharmaceutically relevant compounds. While direct incorporation of this compound into a final active pharmaceutical ingredient (API) is not extensively documented in publicly available literature, its structural motif, the 4-(methylsulfonyl)phenyl group, is a key component in various compounds with therapeutic potential, particularly in the development of anti-inflammatory agents.

This document details the synthesis of key intermediates derived from or related to this compound and their subsequent use in the synthesis of potential drug candidates.

Synthesis of Key Intermediates

The functionalization of the this compound core is a critical first step in the synthesis of more complex pharmaceutical intermediates. The following protocols describe the preparation of 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA) and 2-chloro-4-(methylsulfonyl)benzoic acid, which are valuable precursors.

NMSBA is a crucial intermediate in the synthesis of various agrochemicals, and the synthetic principles are applicable to pharmaceutical chemistry for the introduction of a nitro group, which can be subsequently reduced to an amine for further functionalization.

Experimental Protocol: Nitration of 1-Chloro-4-methylsulfonyl benzene (B151609)

A common route to a precursor of NMSBA involves the nitration of 1-chloro-4-methylsulfonyl benzene.

  • Reaction: 400 g of sulfuric acid is charged into a reactor, followed by the addition of 190.5 g of 1-chloro-4-methylsulfonyl benzene to form a clear solution.[1]

  • Cooling: The reaction mixture is cooled to 30 °C.[1]

  • Nitration: 1.1 molar equivalents of nitric acid are added slowly over a period of 4 hours while maintaining the reaction temperature at 30 °C.[1]

  • Stirring: The reaction mass is stirred for an additional 2 hours at 30 °C to ensure complete reaction.[1]

  • Work-up: The resulting 1-chloro-2-nitro-4-methylsulfonyl benzene can be further processed to yield NMSBA.[1]

Another method describes the oxidation of 2-nitro-4-methylthiotoluene derivatives to NMSBA.

  • Reaction: 4.97 g (0.02 mol) of 2-nitro-4-methylsulfonyl chlorotoluene is dissolved in 20 ml of acetonitrile (B52724) and heated to 40°C.[2]

  • Oxidation: 59.55 g of a 10% aqueous sodium hypochlorite (B82951) (NaClO) solution is added dropwise over approximately 8 hours.[2]

  • Isolation: After the reaction is complete, the solvent is removed by rotary evaporation to yield the crude product.[2]

  • Purification: The crude product is dissolved in a basic solution and then re-precipitated by acidification to yield 4.45 g of 2-nitro-4-methylsulfonyl benzoic acid.[2]

IntermediateStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Reference
1-Chloro-2-nitro-4-methylsulfonyl benzene1-Chloro-4-methylsulfonyl benzeneSulfuric acid, Nitric acid-30Not specified[1]
2-Nitro-4-methylsulfonyl benzoic acid2-Nitro-4-methylsulfonyl chlorotoluene10% aq. NaClOAcetonitrile4090.82[2]

This compound is another important intermediate, particularly for herbicides, but the chemistry is relevant for introducing chloro- and methylsulfonyl- functionalities onto a benzoic acid scaffold.

Experimental Protocol: Oxidation of 2-Chloro-4-methylsulfonyltoluene

This protocol involves the oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene to a carboxylic acid.

  • Reaction Setup: 5.15 g (0.025 mol) of 2-chloro-4-methylsulfonyltoluene, 12.60 g (0.050 mol) of 25 wt% nitric acid, 0.24 g (0.00125 mol) of CuI, and 0.21 g (0.00125 mol) of Co₂O₃ are added to a 25 mL autoclave.[3]

  • Pressurization: The autoclave is filled with oxygen to a pressure of 3.0 MPa.[3]

  • Heating and Reaction: The mixture is slowly heated to 200 °C over approximately 12 minutes and stirred for 1 hour. The pressure will drop to around 1.8 MPa. The autoclave is then repressurized with oxygen to 3.0 MPa and the reaction is continued for another 3 hours.[3]

  • Work-up: After stopping the heating, a 20% mass concentration of NaOH solution is added dropwise until the solid in the reaction product is dissolved. The solution is filtered, and the filtrate is adjusted to a pH of 2 to precipitate the crude product.[3]

  • Purification: The crude 2-chloro-4-(methylsulfonyl)benzoic acid is recrystallized from anhydrous methanol.[3]

IntermediateStarting MaterialKey ReagentsCatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
2-Chloro-4-(methylsulfonyl)benzoic acid2-Chloro-4-methylsulfonyltolueneNitric acid, OxygenCuI, Co₂O₃-2003.0Not specified[3]

Application in the Synthesis of Novel NSAIDs

The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel NSAIDs often involves the use of intermediates like 4-(methylsulfonyl)aniline (B1202210).

This intermediate is a building block for creating more complex NSAID candidates.

Experimental Workflow for 4-(Methylsulfonyl)aniline Synthesis

G A N-(4-Bromophenyl)acetamide B N-(4-Mercaptophenyl)acetamide A->B NaSH C N-(4-(Methylthio)phenyl)acetamide B->C CH3I D N-(4-(Methylsulfonyl)phenyl)acetamide C->D Oxidation E 4-(Methylsulfonyl)aniline D->E Hydrolysis

Caption: Synthetic route to 4-(methylsulfonyl)aniline.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline

This is a multi-step synthesis starting from N-(4-bromophenyl)acetamide.

  • Synthesis of N-(4-Mercaptophenyl)acetamide: A solution of N-(4-bromophenyl)acetamide in a suitable solvent is treated with sodium hydrosulfide (B80085) (NaSH) to displace the bromide and form the corresponding thiol.

  • Synthesis of N-(4-(Methylthio)phenyl)acetamide: The resulting N-(4-mercaptophenyl)acetamide is then methylated using methyl iodide (CH₃I) to yield N-(4-(methylthio)phenyl)acetamide.

  • Synthesis of N-(4-(Methylsulfonyl)phenyl)acetamide: The methylthio group is oxidized to a methylsulfonyl group using a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid).

  • Synthesis of 4-(Methylsulfonyl)aniline: The final step involves the hydrolysis of the acetamide (B32628) group to yield 4-(methylsulfonyl)aniline.

4-(Methylsulfonyl)aniline can be coupled with various carboxylic acids, including existing NSAIDs, to generate novel compounds with potentially improved efficacy or selectivity.

General Procedure for Amide Coupling

  • Activation of Carboxylic Acid: The carboxylic acid of an existing NSAID (e.g., naproxen, indomethacin, diclofenac, mefenamic acid) is converted to a more reactive species, such as an acid anhydride.

  • Amide Bond Formation: The activated carboxylic acid is then reacted with 4-(methylsulfonyl)aniline to form an amide bond, yielding the final NSAID candidate.

Signaling Pathway of NSAID Action

G A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation Pain Fever C->D E NSAIDs (e.g., 4-methylsulfonylphenyl derivatives) E->B Inhibition

Caption: Mechanism of action of NSAIDs.

Conclusion

This compound and its derivatives are versatile building blocks in organic synthesis. While their application in agrochemicals is well-established, their role in pharmaceutical synthesis is primarily as a source of the 4-(methylsulfonyl)phenyl pharmacophore, which is crucial for the activity of certain selective COX-2 inhibitors. The synthetic protocols outlined in these notes provide a foundation for researchers and drug development professionals to explore the synthesis of novel anti-inflammatory agents and other potential therapeutics based on this important structural motif. Further research into the direct incorporation of this compound into APIs may unveil new therapeutic opportunities.

References

Application Notes and Protocols: Synthesis of Etoricoxib via a 4-(Methylsulfonyl)benzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Etoricoxib (B1671761), a selective COX-2 inhibitor, utilizing a key intermediate derived from 4-(methylsulfonyl)phenylacetic acid. The described synthetic strategy involves a two-step process: the formation of a ketosulfone intermediate, followed by a cyclization reaction to yield the final active pharmaceutical ingredient.

Introduction

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] This selectivity provides the therapeutic benefits of pain and inflammation relief with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The synthesis of Etoricoxib has been approached through various routes, with a common and effective strategy involving the construction of the core bipyridine structure from a ketosulfone intermediate. This document outlines a robust synthetic pathway starting from a derivative of 4-(methylsulfonyl)benzoic acid, specifically 4-(methylsulfonyl)phenylacetic acid.

Overall Synthetic Workflow

The synthesis of Etoricoxib from 4-(methylsulfonyl)phenylacetic acid can be broadly divided into two key stages:

  • Synthesis of the Ketosulfone Intermediate : This step involves the condensation of 4-(methylsulfonyl)phenylacetic acid with an ester of 6-methylnicotinic acid in the presence of a Grignard reagent to form 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

  • Cyclization to Etoricoxib : The ketosulfone intermediate is then reacted with a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (B91526), followed by treatment with an ammonia (B1221849) source to construct the second pyridine (B92270) ring, yielding Etoricoxib.

G cluster_0 Step 1: Ketosulfone Synthesis cluster_1 Step 2: Etoricoxib Synthesis A 4-(Methylsulfonyl)phenylacetic acid D 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone Intermediate) A->D Condensation B Methyl 6-methylnicotinate (B8608588) B->D C tert-Butylmagnesium chloride in THF C->D Grignard Reagent E Ketosulfone Intermediate H Etoricoxib E->H Cyclization F 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate F->H G Ammonium (B1175870) Acetate (B1210297) / Ammonia G->H Ammonia Source

Caption: Overall workflow for the synthesis of Etoricoxib.

Quantitative Data Summary

The following tables summarize typical yields and purities obtained during the synthesis of Etoricoxib.

Table 1: Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone)

ParameterValueReference
Molar Yield81% - 89%[2][3]
Purity (HPLC)>99.5%[2]

Table 2: Synthesis of Etoricoxib from Ketosulfone

ParameterValueReference
Crude Yield75.9% - 97.9%[4][5]
Purity (Crude, HPLC)91.28% - 96.49%[4][5]
Purified Yield69.28% - 72.87%[4]
Purity (Purified, HPLC)>99.8%[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone Intermediate)

This protocol describes the formation of the key ketosulfone intermediate via a Grignard-mediated condensation reaction.

Materials:

Procedure:

  • In a four-necked flask under an inert atmosphere, add 4-(methylsulfonyl)phenylacetic acid (3.0 kg) and anhydrous tetrahydrofuran (6 L).[6]

  • To this suspension, add a 1M solution of tert-butylmagnesium chloride in tetrahydrofuran (40 L) dropwise.[6]

  • Heat the reaction mixture to 70-80°C.[6]

  • Slowly add a solution of methyl 6-methylnicotinate (1.7 kg) in tetrahydrofuran (5 L) over approximately 2 to 3 hours.[6]

  • After the addition is complete, maintain the reflux for 1 hour.[6]

  • Cool the reaction mixture to 20-25°C and quench by adding water.

  • Adjust the pH of the mixture to 7-8 with a 20% aqueous sodium hydroxide solution, which will cause a solid to precipitate.[6]

  • Collect the precipitate by centrifugation or filtration.

  • Wash the filter cake with water and dry it under vacuum at 50°C for 16 hours to yield a yellow solid of the ketosulfone intermediate.[6]

G start Start prep Prepare suspension of 4-(methylsulfonyl)phenylacetic acid in THF start->prep end End add_grignard Add tert-butylmagnesium chloride solution prep->add_grignard heat Heat to 70-80°C add_grignard->heat add_ester Slowly add methyl 6-methylnicotinate solution heat->add_ester reflux Reflux for 1 hour add_ester->reflux cool_quench Cool to 20-25°C and quench with water reflux->cool_quench adjust_ph Adjust pH to 7-8 with NaOH solution cool_quench->adjust_ph precipitate Precipitate forms adjust_ph->precipitate filter_dry Filter and dry the solid precipitate->filter_dry product Ketosulfone Intermediate filter_dry->product product->end

Caption: Experimental workflow for ketosulfone synthesis.

Protocol 2: Synthesis of Etoricoxib from Ketosulfone Intermediate

This protocol details the cyclization of the ketosulfone intermediate to form Etoricoxib.

Materials:

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone)

  • 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (Vinamidinium salt)

  • n-Propionic acid

  • Methanesulfonic acid

  • Ammonium acetate

  • Toluene (B28343)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Isopropyl alcohol

Procedure:

  • To a solution of the ketosulfone intermediate (10 gm) in toluene (100 ml), add n-propionic acid (30 ml) and methanesulfonic acid (5.7 gm) at 25 to 35°C.[7]

  • Heat the resulting mixture to 70-75°C until a clear solution is obtained.[7]

  • Add the vinamidinium hexafluorophosphate salt (15.9 gm), followed by ammonium acetate (18.7 gm).[7]

  • Reflux the reaction mass for 14-16 hours.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.[5]

  • Wash the combined organic layers with a 10% aqueous sodium bicarbonate solution.[5]

  • Separate the organic layer, dry it, and concentrate under reduced pressure to obtain crude Etoricoxib.[5]

  • For purification, dissolve the crude Etoricoxib in isopropyl alcohol and heat to 60-65°C for 1 hour.[4]

  • Cool the solution to 25-30°C and stir for several hours to induce crystallization.[4]

  • Filter the solid, wash with cold isopropyl alcohol, and dry to obtain pure Etoricoxib.[4]

G start Start dissolve Dissolve ketosulfone in toluene, propionic acid, and methanesulfonic acid start->dissolve end End heat Heat to 70-75°C dissolve->heat add_reagents Add vinamidinium salt and ammonium acetate heat->add_reagents reflux Reflux for 14-16 hours add_reagents->reflux cool Cool to room temperature reflux->cool extract Extract with ethyl acetate cool->extract wash Wash with NaHCO3 solution extract->wash concentrate Concentrate to get crude Etoricoxib wash->concentrate purify Recrystallize from isopropyl alcohol concentrate->purify product Pure Etoricoxib purify->product product->end

Caption: Experimental workflow for Etoricoxib synthesis.

Mechanism of Action: COX-2 Inhibition

Etoricoxib's therapeutic effect stems from its selective inhibition of the COX-2 enzyme. Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins (B1171923), which are mediators of inflammation and pain. However, COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is primarily induced at sites of inflammation. By selectively inhibiting COX-2, Etoricoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1]

G cluster_cox1 COX-1 Pathway cluster_cox2 COX-2 Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Prostaglandins (Stomach Protection, Platelet Function) COX1->PG1 PG2 Prostaglandins (Inflammation, Pain) COX2->PG2 Etoricoxib Etoricoxib Etoricoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by Etoricoxib.

References

Application Notes and Protocols for 4-(Methylsulfonyl)benzoic Acid in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(methylsulfonyl)benzoic acid as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While specific examples of MOFs constructed exclusively from this linker are not extensively reported in publicly available literature, the principles outlined herein are derived from established methodologies for MOFs synthesized with other functionalized benzoic acid and sulfonyl-containing linkers. These guidelines offer a foundational approach for the synthesis, characterization, and application of novel MOFs incorporating the this compound linker, particularly for applications in drug delivery.

Introduction to this compound as a MOF Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in determining the structural topology, porosity, and physicochemical properties of the resulting MOF. This compound is a bifunctional linker featuring a carboxylic acid group for coordination with metal centers and a methylsulfonyl group. The presence of the sulfonyl group can impart unique properties to the MOF, such as increased polarity, potential for hydrogen bonding, and altered stability, making it an intriguing candidate for various applications, including drug delivery.[1]

The sulfonyl group is a strong electron-withdrawing group, which can influence the coordination chemistry and the electronic properties of the resulting MOF. Furthermore, the potential for interactions between the sulfonyl group and guest molecules, such as drugs, makes this linker particularly interesting for drug delivery applications where controlled loading and release are desired.

Potential Applications in Drug Development

MOFs synthesized with this compound are anticipated to be promising candidates for drug delivery systems due to several potential advantages:

  • Tunable Drug Loading and Release: The porous structure of MOFs allows for the encapsulation of therapeutic agents. The polar sulfonyl groups within the pores could enhance the loading of polar drug molecules through hydrogen bonding and dipole-dipole interactions, potentially leading to controlled and sustained release profiles.

  • Enhanced Stability: The introduction of sulfonyl groups can in some cases enhance the chemical and thermal stability of the MOF structure, which is a crucial factor for drug delivery applications.[1]

  • Biocompatibility: While the biocompatibility of any new MOF needs to be experimentally determined, zinc- and zirconium-based MOFs, often synthesized with carboxylate linkers, have shown promise in biomedical applications.[2][3]

Quantitative Data Summary

The following tables present representative quantitative data from MOFs synthesized with functionally similar linkers to provide an expected range of properties for MOFs synthesized with this compound.

Table 1: Representative Porosity Data of Functionalized MOFs

MOF Designation (Analogous System)LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
MOF-177-B1,3,5-Benzenetribenzoic acid derivativeZn²⁺38001.63[4]
MOF-177-D1,3,5-Benzenetribenzoic acid derivativeZn²⁺26501.53[4]
DUT-42,6-Naphthalenedicarboxylic acidCu²⁺>3000-[5]
UiO-66Terephthalic acidZr⁴⁺~12000.5[6]

Table 2: Representative Drug Loading and Release Data from Functionalized MOFs

MOF System (Analogous)DrugDrug Loading (wt%)Release ConditionsRelease ProfileReference
Zn-based MOFDoxorubicin33.74pH 3.8, 5.8, 7.4pH-sensitive release[2][3]
Cu-MOF (Mixed Linker)Montelukast Sodium>20pH 7.4Controlled release[7]
NUIG4 AnalogueDoxorubicin~120-200-pH-controlled[8]

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and drug loading/release studies of MOFs using this compound. These protocols are adapted from established procedures for similar MOF systems and may require optimization.[9][10][11]

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • This compound (Linker)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (B145695)

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL scintillation vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 110 °C at a rate of 5 °C/min and maintain this temperature for 48 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Dry the final product under vacuum at 80 °C for 12 hours.

Protocol 2: Characterization of the Synthesized MOF

1. Powder X-Ray Diffraction (PXRD):

  • Grind a small amount of the synthesized MOF into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Analyze the diffraction pattern to confirm the crystallinity and phase purity of the material.

2. Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the MOF sample in an alumina (B75360) crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Analyze the TGA curve to determine the thermal stability of the MOF and identify the loss of solvent molecules.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Activate the MOF sample by heating under vacuum to remove any guest solvent molecules from the pores.

  • Perform nitrogen adsorption-desorption measurements at 77 K.

  • Calculate the BET surface area from the nitrogen adsorption isotherm in the relative pressure range of 0.05 to 0.3.[12]

Protocol 3: Drug Loading into the MOF (Impregnation Method)

Materials:

  • Activated MOF

  • Drug of interest (e.g., Doxorubicin, Ibuprofen)

  • Suitable solvent for the drug

Procedure:

  • Prepare a concentrated solution of the drug in a suitable solvent.

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading efficiency by analyzing the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS buffer in a dialysis bag or a vial.

  • Place the container in a shaker bath maintained at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time to obtain the drug release profile.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification Linker_Solution This compound in DMF Mixing Combine and Sonicate Linker_Solution->Mixing Metal_Salt_Solution Zinc Nitrate Hexahydrate in DMF Metal_Salt_Solution->Mixing Solvothermal_Reaction Heat in Oven (110 °C, 48h) Mixing->Solvothermal_Reaction Filtration Collect Crystals Solvothermal_Reaction->Filtration Washing Wash with DMF and Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Activated MOF Drying->Final_Product Characterization Characterization (PXRD, TGA, BET) Final_Product->Characterization

Caption: Workflow for the solvothermal synthesis and activation of a MOF.

Drug_Delivery_Workflow Activated_MOF Activated MOF Drug_Loading Impregnation/ Stirring Activated_MOF->Drug_Loading Drug_Solution Drug Solution Drug_Solution->Drug_Loading Drug_Loaded_MOF Drug-Loaded MOF Drug_Loading->Drug_Loaded_MOF In_Vitro_Release In Vitro Release Study (PBS, 37 °C) Drug_Loaded_MOF->In_Vitro_Release Analysis UV-Vis Spectroscopy In_Vitro_Release->Analysis Release_Profile Drug Release Profile Analysis->Release_Profile

Caption: Workflow for drug loading and in vitro release studies using MOFs.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Derivatives of 4-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with derivatives of 4-(methylsulfonyl)benzoic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the strong electron-withdrawing nature of the methylsulfonyl group and the utility of the benzoic acid moiety for further functionalization or as a key pharmacophore.[1] The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures.[2][3][4]

Application Notes

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[2] When working with derivatives of this compound, two main approaches can be considered:

  • Using a 4-(methylsulfonyl)aryl halide or triflate as the electrophilic partner, coupled with a variety of aryl or heteroaryl boronic acids.

  • Using 4-(methylsulfonyl)phenylboronic acid as the nucleophilic partner, coupled with various aryl or heteroaryl halides or triflates.

The presence of the electron-withdrawing methylsulfonyl group can influence the reactivity of the aromatic ring. In the case of an aryl halide derivative, this group can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5] Conversely, when using 4-(methylsulfonyl)phenylboronic acid, the electron-deficient nature may slow down the transmetalation step.[6] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and purity.

Key Considerations for Reaction Optimization:

  • Catalyst System: A variety of palladium catalysts can be employed. For electron-deficient substrates, palladium complexes with electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald-type (e.g., SPhos, XPhos), often provide excellent results.[7] More traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine ligand are also effective.[8][9]

  • Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[2] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8] The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates sensitive to strong bases, milder options like potassium fluoride (B91410) (KF) can be considered.[2]

  • Solvent System: A range of solvents can be used, often in combination with water to aid in the dissolution of the base and facilitate the reaction.[10] Common solvent systems include mixtures of 1,4-dioxane/water, toluene/water, or DMF/water.[6][9]

  • Reaction Temperature: Reactions are typically heated to temperatures between 80-120 °C to ensure a reasonable reaction rate.[7] Microwave irradiation can also be employed to significantly reduce reaction times.[11]

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura coupling reactions of substrates analogous to derivatives of this compound, providing a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids [10][12]

EntryAryl BromideArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
14-Bromobenzoic acidPhenylboronic acidPdCl₂(C₆₀-TEGs) (0.05)K₂CO₃ (2)WaterRT4>90
23-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3)WaterRT1.595
34-Bromobenzoic acid4-Methylphenylboronic acidPdCl₂(C₆₀-TEGs) (0.05)K₂CO₃ (2)WaterRT4>90
44-BromotoluenePhenylboronic acidPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄ (3)Toluene1001292

Table 2: Suzuki-Miyaura Coupling using Palladium/Phosphine Ligand Systems [7][8]

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10012
24-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)1,4-Dioxane10018
34-Amino-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012-24

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of derivatives of this compound. Optimization of specific parameters may be required for individual substrates.

Protocol 1: Suzuki Coupling of a 4-Halo-(methylsulfonyl)benzoic Acid Derivative

This protocol describes a general procedure for the coupling of a halogenated this compound derivative with an arylboronic acid.

Materials and Equipment:

  • 4-Halo-(methylsulfonyl)benzoic acid derivative (e.g., 4-bromo-3-(methylsulfonyl)benzoic acid) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure: [6][8]

  • Reaction Setup: To a dry round-bottom flask, add the 4-halo-(methylsulfonyl)benzoic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product. Filter the solid and wash with water. Alternatively, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired biaryl-4-carboxylic acid derivative.

Protocol 2: Suzuki Coupling with 4-(Methylsulfonyl)phenylboronic Acid

This protocol outlines a general procedure for the coupling of 4-(methylsulfonyl)phenylboronic acid with an aryl or heteroaryl halide.

Materials and Equipment:

  • 4-(Methylsulfonyl)phenylboronic acid (1.2 - 1.5 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene/Water or DMF)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure: [13]

  • Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3-5 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography to yield the desired product.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Product Biaryl Product (e.g., 3-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid) RedElim->Product R1X Aryl Halide/Triflate (e.g., 4-Bromo-3-(methylsulfonyl)benzoic acid) R1X->OxAdd R2B Arylboronic Acid (e.g., Phenylboronic acid) R2B->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, base, and catalyst to flask - Establish inert atmosphere start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: The Role of 4-(Methylsulfonyl)benzoic Acid in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-(methylsulfonyl)benzoic acid and its derivatives as pivotal intermediates in the synthesis of commercially significant herbicides. This document outlines the synthetic pathways, mechanisms of action, and biological efficacy of two major classes of herbicides derived from this chemical scaffold: the triketone herbicide mesotrione (B120641) and sulfonylurea herbicides such as nicosulfuron (B1678754). Detailed experimental protocols for synthesis and bioassays are provided to support research and development in this field.

Introduction

This compound is a key building block in the agrochemical industry due to its utility in the synthesis of potent herbicides. Its derivatives are integral to the creation of molecules that selectively control weeds in various crops. This document focuses on the application of these derivatives in the preparation of mesotrione and nicosulfuron, highlighting their distinct modes of action and herbicidal properties.

Herbicide Synthesis and Mechanism of Action

Mesotrione: A 4-HPPD Inhibitor

Mesotrione, chemically known as 2-(4-(methylsulfonyl)-2-nitrobenzoyl)cyclohexane-1,3-dione, is a selective pre- and post-emergence herbicide.[1] It is synthesized from a derivative of this compound, specifically 2-nitro-4-(methylsulfonyl)benzoic acid.

Mechanism of Action: Mesotrione's herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] HPPD is a crucial enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants.[2][4] Inhibition of HPPD leads to a depletion of these vital compounds, which in turn disrupts carotenoid biosynthesis. The absence of carotenoids results in the photo-destruction of chlorophyll, leading to the characteristic bleaching symptoms in susceptible plants, followed by necrosis and death.[2]

Signaling Pathway: The inhibition of HPPD triggers a cascade of downstream effects. The primary disruption is in the plastoquinone biosynthesis pathway, a critical component of the photosynthetic electron transport chain. This leads to the accumulation of phytotoxic reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage. The overall signaling cascade involves the disruption of chloroplast function, leading to impaired photosynthesis and eventual cell death.

HPPD_Inhibition_Pathway cluster_Tyrosine_Catabolism Tyrosine Catabolism Pathway cluster_Plastoquinone_Biosynthesis Plastoquinone & Tocopherol Biosynthesis cluster_Downstream_Effects Downstream Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis (Phytoene Desaturase) Plastoquinone->Carotenoid_Biosynthesis Cofactor Mesotrione Mesotrione Mesotrione->HPPD Inhibition Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Photosynthesis Photosynthesis Chlorophyll_Protection->Photosynthesis Plant_Death Bleaching & Plant Death Photosynthesis->Plant_Death

Caption: Mechanism of action of Mesotrione via HPPD inhibition.
Nicosulfuron: An ALS Inhibitor

Nicosulfuron is a member of the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[5][6] The synthesis of nicosulfuron involves the use of a pyridine (B92270) derivative which can be conceptually linked to benzoic acid derivatives through isosteric replacement.

Mechanism of Action: Nicosulfuron targets and inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8] ALS is the first and rate-limiting enzyme in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[9][10] These amino acids are essential for protein synthesis and overall plant growth. Inhibition of ALS leads to a rapid cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[7]

Signaling Pathway: The inhibition of ALS leads to a deficiency in BCAAs, which is the primary mode of its herbicidal action. This deficiency halts protein synthesis and, consequently, cell cycle progression in the meristematic tissues. A secondary phytotoxic effect is believed to arise from the accumulation of the substrate of ALS, α-ketobutyrate, which can lead to a range of metabolic disruptions.

ALS_Inhibition_Pathway cluster_BCAA_Biosynthesis Branched-Chain Amino Acid Biosynthesis cluster_Downstream_Effects Downstream Effects Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->ALS BCAAs Valine, Leucine, Isoleucine (BCAAs) ALS->BCAAs Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Nicosulfuron Nicosulfuron Nicosulfuron->ALS Inhibition Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Growth Cessation & Plant Death Cell_Division->Plant_Death

Caption: Mechanism of action of Nicosulfuron via ALS inhibition.

Quantitative Data on Herbicidal Activity

The efficacy of herbicides is quantified by various metrics, including the half-maximal inhibitory concentration (IC50) against the target enzyme and the effective dose (ED50) or growth reduction (GR50) in whole-plant assays.

Table 1: In Vitro Enzyme Inhibition Data
HerbicideTarget EnzymePlant SpeciesIC50 (nM)Reference(s)
Mesotrione4-HPPDArabidopsis thaliana25 - 100[11]
NicosulfuronALSSetaria viridis (susceptible)-[12]
ChlorsulfuronALSNot Specified10 - 50[13]
Metsulfuron-methylALSNot Specified5 - 20[13]
Table 2: Whole-Plant Bioassay Data (ED50 / GR50)
HerbicideWeed SpeciesGrowth StageParameterED50 / GR50 (g a.i./ha)Reference(s)
MesotrioneAmaranthus palmeriNot SpecifiedChlorophyll Reduction6.3 - 73.4[14]
MesotrioneAmaranthus tuberculatusNot SpecifiedGrowth Reduction (GR50)>52.5[3]
NicosulfuronSetaria viridis (susceptible)3-4 leafGrowth Reduction (GR50)7.5[12]
NicosulfuronSetaria viridis (resistant)3-4 leafGrowth Reduction (GR50)268.6[12]
NicosulfuronDigitaria sanguinalisNot SpecifiedGrowth Reduction (GR50)94.95[15]
NicosulfuronSugar Beet (Beta vulgaris L.)Not SpecifiedLethal Dose (GR50)81.83[16]

Experimental Protocols

Synthesis of Mesotrione from 2-Nitro-4-(methylsulfonyl)benzoic Acid

This protocol describes a general laboratory-scale synthesis of mesotrione.

Mesotrione_Synthesis_Workflow start Start step1 Acyl Chlorination: 2-Nitro-4-(methylsulfonyl)benzoic acid + Thionyl chloride start->step1 step2 Condensation: 2-Nitro-4-(methylsulfonyl)benzoyl chloride + 1,3-Cyclohexanedione + Triethylamine step1->step2 step3 Rearrangement: Enol Ester Intermediate + Acetone cyanohydrin + Triethylamine step2->step3 step4 Acidification & Purification: Crude Mesotrione + HCl + Recrystallization step3->step4 end Mesotrione step4->end Nicosulfuron_Synthesis_Workflow start Start step1 Preparation of Sulfonyl Isocyanate: 2-(Aminosulfonyl)-N,N-dimethylnicotinamide + Phosgene or equivalent start->step1 step2 Condensation: Sulfonyl Isocyanate Intermediate + 2-Amino-4,6-dimethoxypyrimidine step1->step2 step3 Purification: Crude Nicosulfuron + Recrystallization step2->step3 end Nicosulfuron step3->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route of oxidizing 4-(methylthio)benzoic acid.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in the synthesis of this compound can stem from several factors. Below is a logical troubleshooting workflow to identify and resolve the issue.

G cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Troubleshooting cluster_workup Work-up Troubleshooting start Low/No Yield reagents Check Starting Materials & Reagents start->reagents conditions Verify Reaction Conditions start->conditions workup Evaluate Work-up & Purification start->workup reagent_purity Impure 4-(methylthio)benzoic acid? reagents->reagent_purity temp Incorrect reaction temperature? conditions->temp quenching Improper quenching of excess oxidant? workup->quenching h2o2_conc Incorrect H2O2 concentration? solution_reagents Solution: Use pure starting material. Verify H2O2 concentration. reagent_purity->solution_reagents h2o2_conc->solution_reagents time Insufficient reaction time? solution_conditions Solution: Monitor and control temperature closely (70-100°C). Ensure sufficient reaction time (e.g., 1.5 hours). Maintain vigorous stirring. temp->solution_conditions stirring Inadequate stirring? time->solution_conditions stirring->solution_conditions precipitation Incomplete precipitation of product? solution_workup Solution: Ensure complete quenching with sodium sulfite (B76179). Cool sufficiently to maximize precipitation. quenching->solution_workup precipitation->solution_workup G cluster_impurities Potential Impurities cluster_solutions Purification Strategies start Impure Product starting_material Unreacted 4-(methylthio)benzoic acid start->starting_material recrystallization Recrystallization start->recrystallization sulfoxide 4-(Methylsulfinyl)benzoic acid (partially oxidized) washing Thorough Washing solution_details Solution: Recrystallize from a suitable solvent (e.g., ethanol/water). Wash the filtered solid thoroughly with cold deionized water. Increase reaction time or temperature to drive the reaction to completion. recrystallization->solution_details reaction_completion Ensure Reaction Completion washing->solution_details reaction_completion->solution_details G start Start mix Mix 4-(methylthio)benzoic acid and glacial acetic acid start->mix cool Cool mixture in ice bath mix->cool add_h2o2 Gradually add 30% H2O2 (over 1 hour) cool->add_h2o2 heat Heat at 70-100°C (for 1.5 hours) add_h2o2->heat cool_rt Cool to room temperature heat->cool_rt quench Quench with sodium sulfite solution cool_rt->quench filter Filter the solid product quench->filter wash Wash with cold deionized water (3x) filter->wash dry Dry the product overnight wash->dry end End dry->end

Technical Support Center: Purification of Crude 4-(Methylsulfonyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(Methylsulfonyl)benzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a white to off-white crystalline solid.[1] The reported melting point is in the range of 268-271 °C. A sharp melting point within this range is a good indicator of high purity.

Q2: What are the common impurities in crude this compound?

Common impurities often originate from the synthetic route. A frequent method for preparing this compound is the oxidation of 4-(methylthio)benzoic acid. Therefore, potential impurities include:

  • Unreacted starting material: 4-(methylthio)benzoic acid

  • Intermediate oxidation product: 4-(Methylsulfinyl)benzoic acid

  • Reagents from synthesis: Residual oxidizing agents or other reactants.

Q3: How do I select a suitable solvent for the recrystallization of this compound?

An ideal recrystallization solvent should:

  • Dissolve the this compound well at elevated temperatures but poorly at room temperature.

  • Either not dissolve the impurities at all or dissolve them very well, even at low temperatures, so they remain in the mother liquor after cooling.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic and have a low flammability.

This compound is a polar compound and is soluble in polar solvents.[1] Suitable solvents to consider for recrystallization include water, methanol, and ethanol, or mixtures thereof.

Data Presentation: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100Good potential solvent. The compound is expected to have significantly higher solubility in hot water compared to cold water.
MethanolHigh65Good potential solvent. The compound is known to be soluble in methanol.[1]
EthanolHigh78Good potential solvent. Similar properties to methanol.
Ethanol/Water MixtureVariableVariableA mixed solvent system can be optimized to achieve the ideal solubility profile.

Experimental Protocol: Determining an Optimal Solvent

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise (starting with ~0.5 mL) at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent in small portions while heating until the solid completely dissolves. Note the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of pure crystals upon cooling.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Troubleshooting Steps
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound (unlikely for this compound).- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a preliminary purification step, such as a wash, before recrystallization if the crude product is highly impure.
Low recovery of the purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the funnel and filter paper for hot filtration.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter.
The recrystallized product is colored. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
The melting point of the purified product is broad or depressed. - The product is still impure.- The product is not completely dry.- Repeat the recrystallization process.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Troubleshooting Paths problem Issue with Recrystallization? no_crystals No Crystals problem->no_crystals Yes oiling_out Oiling Out problem->oiling_out Yes low_recovery Low Recovery problem->low_recovery Yes solution_no_crystals Concentrate Solution Induce Crystallization no_crystals->solution_no_crystals solution_oiling_out Reheat & Add Solvent Cool Slowly oiling_out->solution_oiling_out solution_low_recovery Use Less Solvent Pre-heat Funnel low_recovery->solution_low_recovery

References

Troubleshooting low yield in the esterification of 4-(Methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of 4-(Methylsulfonyl)benzoic acid.

Troubleshooting Guide

Question: My Fischer esterification of this compound with a simple alcohol (e.g., methanol (B129727), ethanol) is giving a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of this compound are typically due to the reversible nature of the reaction and incomplete conversion. The strong electron-withdrawing nature of the methylsulfonyl group can also decrease the nucleophilicity of the carbonyl oxygen, potentially slowing the reaction. Here are the primary factors to investigate:

  • Water Presence: Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials, in accordance with Le Châtelier's principle.[1][2][3]

  • Insufficient Catalyst: An acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[4][5]

  • Reaction Time and Temperature: Esterification reactions can be slow to reach equilibrium.[6] Insufficient reaction time or temperature will result in an incomplete reaction.

  • Purity of Reagents: Water contamination in your starting materials (acid, alcohol, or solvent) will inhibit the reaction.

Troubleshooting Steps:

  • Water Removal:

    • Use a Dean-Stark Apparatus: For alcohols that form an azeotrope with water (like butanol or when using a solvent like toluene), a Dean-Stark trap is highly effective for continuously removing water as it is formed.[1][2][7][8]

    • Excess Alcohol: When using a low-boiling alcohol like methanol or ethanol, using it as the solvent (in large excess) can drive the equilibrium towards the ester.[3][8][9]

    • Drying Agents: The use of drying agents like molecular sieves can also be effective in removing water from the reaction mixture.[5]

  • Catalyst Optimization:

    • Ensure you are using a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[5][8][9]

    • The catalyst should be added in sufficient quantity, typically in catalytic amounts.

  • Reaction Conditions:

    • Temperature: The reaction should be run at reflux temperature to ensure a reasonable reaction rate.[8]

    • Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting carboxylic acid is no longer visible. Reaction times can range from a few hours to over 20 hours.[8]

  • Reagent Purity:

    • Use anhydrous alcohol and solvents. Ensure your this compound is dry.

Question: I am trying to esterify this compound with a sterically hindered or acid-sensitive alcohol and the Fischer method is failing. What are my alternatives?

Answer:

For sterically hindered or acid-sensitive alcohols, the Fischer esterification conditions are often too harsh or ineffective. Alternative methods that proceed under milder conditions should be considered:

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under mild conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][12] It is particularly useful for alcohols that are prone to dehydration or other side reactions under acidic conditions. The reaction typically proceeds with an inversion of stereochemistry at the alcohol's chiral center.[11][12]

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[13] It is well-suited for acid-sensitive substrates.[13]

  • Acid Chloride Formation: A two-step process where the carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[13] The isolated acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about in the Fischer esterification of this compound?

A1: The main side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol.[4] This is why the removal of water is critical for achieving a high yield.[2][3]

Q2: Can I use a tertiary alcohol for the Fischer esterification of this compound?

A2: Tertiary alcohols are generally not suitable for Fischer esterification because they are prone to elimination (dehydration) under the strong acidic conditions to form alkenes.[4][13]

Q3: Are there any solid acid catalysts that can be used for this esterification?

A3: Yes, solid acid catalysts like modified Montmorillonite K10 clay have been shown to be effective for the esterification of substituted benzoic acids.[14] These catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling.[14] Other options include ion exchange resins and zeolites.[15]

Q4: How does the methylsulfonyl group affect the esterification reaction?

A4: The 4-(methylsulfonyl) group is strongly electron-withdrawing. This reduces the electron density on the benzene (B151609) ring and the carboxyl group. While this makes the carboxylic acid more acidic, it can also slightly decrease the reactivity of the carbonyl group towards nucleophilic attack by the alcohol. However, for practical purposes in Fischer esterification, the general principles of driving the equilibrium are the most critical factors for yield.

Data Presentation

Table 1: Comparison of Esterification Conditions for Benzoic Acid Derivatives

ParameterFischer EsterificationMitsunobu ReactionSteglich Esterification
Alcohol Type Primary & SecondaryPrimary & SecondaryPrimary, Secondary, & Tertiary
Catalyst/Reagents H₂SO₄, p-TsOH[8]PPh₃, DEAD/DIAD[10]DCC/EDC, DMAP[13]
Reaction Conditions Reflux, often with excess alcohol or water removal[8]Mild, often 0 °C to room temperature[10]Mild, room temperature
Key Advantage Low cost of reagentsGood for acid-sensitive substrates, stereochemical inversion[11][12]Good for acid-sensitive substrates[13]
Key Disadvantage Harsh conditions, not suitable for sensitive substrates[13]Stoichiometric byproducts can complicate purificationStoichiometric urea (B33335) byproduct
Typical Yields Variable, can be high (>90%) with proper water removal[8][16]Good to excellent (77-98.5%)[17]Generally high

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is suitable for alcohols like n-butanol.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[8]

  • Reagents: To the flask, add this compound (1.0 eq), the alcohol (e.g., n-butanol, 1.5-2.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).[8]

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the toluene (B28343) will overflow back into the reaction flask.[1]

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap, or until TLC analysis shows complete consumption of the starting carboxylic acid.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and catalyst, followed by a saturated solution of sodium chloride (brine).[8]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[8]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Mitsunobu Reaction

This protocol is suitable for acid-sensitive or secondary alcohols where stereochemical inversion is desired.

  • Reagents: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.2 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[10]

  • Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.[10]

    • Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the reaction is complete.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product will contain the desired ester along with triphenylphosphine oxide and the hydrazine (B178648) byproduct.

  • Purification: Purify the product using column chromatography to separate it from the reaction byproducts.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Esterification check_water Is water being effectively removed? start->check_water check_catalyst Is the acid catalyst sufficient and active? check_water->check_catalyst Yes solution_water Implement water removal: - Use Dean-Stark trap - Use excess alcohol - Add molecular sieves check_water->solution_water No check_conditions Are reaction time and temperature adequate? check_catalyst->check_conditions Yes solution_catalyst Use a strong acid catalyst (H₂SO₄, p-TsOH) at an appropriate loading. check_catalyst->solution_catalyst No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes solution_conditions Increase reaction time and/or ensure proper reflux temperature. Monitor by TLC. check_conditions->solution_conditions No solution_reagents Use anhydrous reagents and solvents. check_reagents->solution_reagents No alternative_methods Consider alternative methods for sensitive substrates: - Mitsunobu Reaction - Steglich Esterification check_reagents->alternative_methods Yes

Caption: A troubleshooting flowchart for low yield in esterification.

Fischer_Esterification_Pathway cluster_0 Fischer Esterification RCOOH This compound (R-COOH) intermediate Tetrahedral Intermediate RCOOH->intermediate + R'-OH ROH Alcohol (R'-OH) ROH->intermediate H_plus H⁺ (Catalyst) H_plus->RCOOH Protonation Ester Ester (R-COOR') intermediate->Ester - H₂O, - H⁺ Water Water (H₂O) intermediate->Water

Caption: The reaction pathway for Fischer Esterification.

References

Technical Support Center: Optimizing Amide Coupling Reactions with 4-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving 4-(methylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of amide derivatives from this electron-deficient carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with this compound is showing low or no yield. What are the common causes?

Several factors can contribute to poor outcomes in amide coupling reactions, particularly with electron-deficient carboxylic acids like this compound. The primary reasons often involve suboptimal activation of the carboxylic acid, issues with the amine coupling partner, or inadequate reaction conditions.[1]

  • Inefficient Carboxylic Acid Activation: The electron-withdrawing nature of the methylsulfonyl group can make the carboxylic acid less nucleophilic and potentially more challenging to activate compared to electron-rich benzoic acids. The chosen coupling reagent may not be sufficiently potent, or it may have degraded.[2]

  • Amine Reactivity: The nucleophilicity of the amine is critical. Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.[1][3]

  • Formation of Unreactive Salt: A common issue is the acid-base reaction between the carboxylic acid and the amine, forming an ammonium (B1175870) carboxylate salt that is unreactive towards the coupling agent.[2]

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material. It is crucial to use anhydrous solvents and reagents.[1][2]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly hinder the reaction.[1]

Q2: Which coupling reagents are most effective for this compound?

For electron-deficient carboxylic acids, more potent coupling reagents are often required. While standard carbodiimides like EDC can be effective, they often benefit from the use of additives. Uronium/aminium and phosphonium-based reagents are generally more reactive and often provide better results.[4][5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and rapid reaction times, making them an excellent choice for challenging couplings.[4][6][7] HATU is often preferred over HBTU as it can lead to less epimerization in chiral substrates.[7]

  • Phosphonium (B103445) Salts (e.g., PyBOP, PyAOP): These are also highly reactive coupling reagents. An advantage of phosphonium salts is that they do not react with the free amino group of the amine partner, which can be an issue with uronium reagents if used in excess.[5]

  • Carbodiimides (e.g., EDC, DIC) with Additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is highly recommended to suppress side reactions, reduce racemization, and increase reaction rates.[1][4]

Q3: What is the role of a base in this reaction, and which one should I choose?

A non-nucleophilic organic base is crucial in amide coupling reactions. Its primary roles are to neutralize any acid generated during the reaction and to prevent the protonation of the amine, thereby maintaining its nucleophilicity.[1][4]

  • Commonly Used Bases: Diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) are frequently used.[4]

  • Choosing a Base: DIPEA is often the preferred base due to its steric bulk, which minimizes its potential to act as a nucleophile and cause unwanted side reactions.[4] Typically, 2-3 equivalents of the base are used.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of side products is a common challenge. Some potential impurities include:

  • Unreacted Starting Materials: The most common "impurities" are often the unreacted this compound and the amine.[8]

  • Hydrolyzed Activated Ester: The activated carboxylic acid intermediate can react with any trace water in the reaction mixture to regenerate the starting carboxylic acid.[8]

  • N-Acylurea: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is unreactive.[9]

  • Guanidinium (B1211019) Byproduct: If an excess of a uronium-based coupling reagent (like HATU or HBTU) is used, it can react with the amine to form a guanidinium byproduct.[9]

Q5: How can I minimize side reactions and improve the purity of my product?

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.[8][10]

  • Optimize Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) can help drive the reaction to completion.[8]

  • Use Additives: With carbodiimide reagents, additives like HOBt or OxymaPure are essential to suppress the formation of N-acylurea and other side products.[1]

  • Control Reaction Temperature: Most coupling reactions are initially performed at 0 °C to control the exothermic activation step and then allowed to warm to room temperature. For sluggish reactions, gentle heating may be beneficial, but this can also promote side reactions.[8][11]

  • Purification: A standard aqueous workup can remove many common impurities. An acid wash (e.g., 1M HCl) will remove unreacted amine and basic byproducts, while a base wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and other acidic impurities.[8] Further purification can be achieved by column chromatography or recrystallization.[11]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes common coupling reagents used for amide bond formation, providing a comparative overview to aid in selection.

Coupling Reagent ClassExamplesRelative ReactivityCommon AdditivesKey Considerations
Carbodiimides EDC, DIC, DCCModerateHOBt, OxymaPureCost-effective; additives are crucial for efficiency and to suppress side reactions like N-acylurea formation and racemization.[1][5]
Uronium/Aminium Salts HATU, HBTU, TBTUHighNone requiredHighly efficient with fast reaction times; can cause guanidinylation of the amine if used in excess.[4][7]
Phosphonium Salts PyBOP, PyAOPHighNone requiredVery reactive and do not cause guanidinylation of the amine; can be less stable in solution compared to uronium salts.[5]

Experimental Protocols

Below are detailed, illustrative protocols for the amide coupling of this compound using common coupling reagents.

Protocol 1: General Procedure using HATU [1]

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Add HATU (1.0-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography or recrystallization.

Protocol 2: General Procedure using EDC/HOBt [2][12]

  • Dissolve this compound (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.0-1.5 equivalents) to the mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents) in a minimal amount of the anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 6-10).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid & Amine in Anhydrous Solvent B Add Base (e.g., DIPEA) A->B 1. C Add Coupling Reagent (e.g., HATU or EDC/HOBt) B->C 2. D Stir at RT & Monitor (TLC/LC-MS) C->D 3. E Aqueous Quench D->E 4. F Extraction E->F G Wash (Acid, Base, Brine) F->G H Dry, Filter, Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

Caption: General experimental workflow for amide coupling.

Troubleshooting_Logic Start Low/No Product Yield Q1 Check Reagent Quality & Anhydrous Conditions Start->Q1 Q2 Is the Amine Sterically Hindered or Electron-Deficient? Q1->Q2 Yes Sol1 Use Fresh Reagents & Dry Solvents Q1->Sol1 No Q3 Review Coupling Reagent & Conditions Q2->Q3 No Sol2 Increase Reaction Time/Temp. Consider a More Potent Coupling Reagent (e.g., HATU) Q2->Sol2 Yes Sol3 Switch to a More Potent Coupling Reagent (e.g., HATU). Increase Equivalents of Reagents. Optimize Base & Solvent. Q3->Sol3 Review

Caption: Troubleshooting logic for low-yield reactions.

References

Removal of unreacted starting materials from 4-(Methylsulfonyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials from 4-(Methylsulfonyl)benzoic acid reactions. The primary focus is on the common synthetic route involving the oxidation of 4-(methylthio)benzoic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound, particularly concerning the removal of the unreacted starting material, 4-(methylthio)benzoic acid.

Q1: My final product of this compound has a low melting point and a broad melting range. What is the likely impurity?

A low and broad melting point is a common indicator of impurities. In the synthesis of this compound via the oxidation of 4-(methylthio)benzoic acid, the most probable impurity is the unreacted starting material.

CompoundMelting Point (°C)
This compound268-271
4-(methylthio)benzoic acid192-196[1]

The presence of the lower-melting 4-(methylthio)benzoic acid will depress and broaden the melting point of the final product.

Q2: How can I remove unreacted 4-(methylthio)benzoic acid from my this compound product?

Recrystallization is an effective method for purifying this compound and removing unreacted 4-(methylthio)benzoic acid.[2][3] This technique relies on the differences in solubility between the desired product and the impurity in a chosen solvent at different temperatures. Generally, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurity should either be very soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be filtered out).

Q3: What is a suitable solvent for the recrystallization of this compound to remove 4-(methylthio)benzoic acid?

Qualitative Solubility Profile:

CompoundWaterMethanolEthanol
This compoundSlight to soluble[4][5]Soluble[4]Soluble
4-(methylthio)benzoic acidInsolubleModerately Soluble[6]Moderately Soluble[6]

Based on these properties, a mixed solvent system, such as ethanol/water or methanol/water, is likely to be effective. The goal is to find a solvent mixture where this compound is soluble at high temperatures but precipitates upon cooling, while 4-(methylthio)benzoic acid remains in solution.

Q4: I performed a recrystallization, but my product is still impure. What could be the problem and how can I solve it?

This could be due to several factors:

  • Co-crystallization: Due to the structural similarity between this compound and 4-(methylthio)benzoic acid, they may crystallize together.

    • Solution: Try a different solvent or solvent system. A slower cooling rate during recrystallization can also help to improve the purity of the crystals. Seeding the solution with a pure crystal of this compound can also encourage the selective crystallization of the desired product.

  • Insufficient Solvent: If not enough solvent is used, both the product and the impurity may precipitate out upon cooling.

    • Solution: Ensure that the crude product is fully dissolved in the minimum amount of boiling solvent before cooling.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q5: How can I check the purity of my this compound after purification?

Several analytical techniques can be used to assess the purity of your product:

  • Melting Point Analysis: A sharp melting point in the range of 268-271 °C indicates a high degree of purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively check for the presence of the starting material. A suitable solvent system will show two distinct spots for the product and the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity of the final product and quantify the amount of residual starting material. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric acid or formic acid) can be effective for separating these two compounds.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to detect and identify impurities.

Experimental Protocols

General Recrystallization Protocol

This is a general procedure that can be optimized for the purification of this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visualizations

Experimental Workflow for Purification and Analysis

experimental_workflow crude_product Crude this compound (contains unreacted starting material) recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product analysis Purity Analysis pure_product->analysis mp Melting Point analysis->mp hplc HPLC analysis->hplc tlc TLC analysis->tlc troubleshooting_workflow start Impure Product after Initial Recrystallization check_mp Check Melting Point: Low and Broad? start->check_mp yes_mp Yes check_mp->yes_mp Yes no_mp No (Sharp, in range) check_mp->no_mp No cause Potential Causes yes_mp->cause cocrystal Co-crystallization cause->cocrystal solvent Inappropriate Solvent/ Amount cause->solvent cooling Cooling Rate Too Fast cause->cooling solution Solutions cocrystal->solution solvent->solution cooling->solution change_solvent Change Solvent/ Solvent System solution->change_solvent slow_cooling Slower Cooling/ Seeding solution->slow_cooling optimize_solvent Optimize Solvent Volume solution->optimize_solvent re_recrystallize Re-recrystallize with Optimized Conditions change_solvent->re_recrystallize slow_cooling->re_recrystallize optimize_solvent->re_recrystallize

References

Technical Support Center: Enhancing the Solubility of 4-(Methylsulfonyl)benzoic Acid for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with the solubility of 4-(Methylsulfonyl)benzoic acid in various reaction conditions. The information is intended to assist in optimizing experimental setups for improved reaction outcomes.

Introduction

This compound is a crystalline solid with limited solubility in many common organic solvents, which can pose a challenge for its use in chemical synthesis. This guide outlines several strategies to improve its dissolution for various reactions, including esterification and amidation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing effective solubility strategies.

PropertyValueReference
Molecular FormulaC₈H₈O₄S[1]
Molecular Weight200.21 g/mol [2]
Melting Point268-271 °C[3]
pKa in Water (25 °C)3.48[3][4]
Water SolubilitySlight[5]
AppearanceWhite to off-white crystalline solid[1]

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Start with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), where this compound exhibits good solubility.[2] Polar protic solvents like methanol (B129727) are also a viable option.[1] A known data point indicates a solubility of at least 10mM in DMSO.[2]

Q2: My reaction requires a non-polar solvent, but this compound is not dissolving. What can I do?

A2: For reactions in non-polar solvents like toluene (B28343) or xylene, where the acid has poor solubility, consider converting the acid to its more soluble salt form by adding a base.[6][7] Alternatively, a co-solvent system, where a minimal amount of a good solvent (like DMF) is used to dissolve the acid before adding the non-polar solvent, can be effective.

Q3: Can I use a base to improve the solubility of this compound?

A3: Yes, this is a highly effective strategy. As a carboxylic acid, this compound will react with a base to form a more soluble salt.[7][8][9] This is particularly useful for reactions where the carboxylate anion is the desired reactive species or when using solvents in which the free acid is poorly soluble.

Q4: Which bases are suitable for increasing the solubility of this compound?

A4: A variety of inorganic and organic bases can be used.

  • Inorganic bases: Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃) are effective and commonly used.[9][10] They deprotonate the carboxylic acid to form the corresponding highly polar and often more soluble salt.

  • Organic bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) can also be used, especially in reactions where the presence of inorganic salts is undesirable.

Q5: Will adding a base interfere with my subsequent reaction?

A5: It depends on the reaction. For many reactions, such as amide couplings, a base is a standard component of the reaction mixture. However, for reactions that are sensitive to bases, this might not be a suitable approach. Always consider the compatibility of the base with your other reagents and reaction conditions.

Troubleshooting Guide: Solubility Issues in Reactions

IssuePotential CauseRecommended Solution
Incomplete dissolution in the chosen reaction solvent. The solvent has low polarity.1. Switch to a more polar solvent like DMF, DMSO, or methanol. 2. Use a co-solvent system. Dissolve the acid in a minimum amount of DMF or DMSO before adding the bulk solvent. 3. Convert the acid to its salt by adding a suitable base (e.g., K₂CO₃, Et₃N).
Precipitation of starting material during the reaction. The reaction temperature is too low, or the concentration of the acid exceeds its solubility at that temperature.1. Gently heat the reaction mixture to increase solubility, if the reaction conditions permit. 2. Perform the reaction at a higher dilution.
Low reaction yield despite apparent dissolution. While the acid appears to be in solution, its effective concentration might be low, or it may be aggregated.1. Ensure complete dissolution by visual inspection before proceeding with the reaction. 2. Consider the use of a phase-transfer catalyst if a two-phase system (e.g., aqueous base and organic solvent) is employed to improve solubility and reactivity.[6]

Experimental Protocols

Solubility Enhancement by Salt Formation

This protocol describes the in-situ formation of the carboxylate salt to improve solubility for a subsequent reaction.

experimental_workflow cluster_start Preparation cluster_dissolution Dissolution cluster_reaction Reaction start Weigh this compound dissolve Add reaction solvent (e.g., DMF) start->dissolve add_base Add base (e.g., K2CO3) and stir dissolve->add_base check_dissolution Observe for complete dissolution add_base->check_dissolution add_reagents Add other reagents check_dissolution->add_reagents If dissolved react Proceed with reaction add_reagents->react

Caption: Workflow for solubility enhancement via salt formation.

Methodology:

  • To a reaction vessel, add this compound.

  • Add the desired aprotic solvent (e.g., DMF, acetonitrile).

  • Add 1.1 to 1.5 equivalents of a suitable base (e.g., potassium carbonate).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Proceed with the addition of other reagents for the intended reaction.

Esterification via Acid Chloride Formation

This two-step protocol is useful when direct esterification is slow or inefficient due to solubility issues.

esterification_workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification start Suspend this compound in a suitable solvent (e.g., toluene with catalytic DMF) add_socl2 Add thionyl chloride (SOCl2) start->add_socl2 reflux Heat to reflux add_socl2->reflux remove_socl2 Remove excess SOCl2 in vacuo reflux->remove_socl2 add_alcohol Add alcohol and a base (e.g., pyridine) remove_socl2->add_alcohol react Stir to complete the reaction add_alcohol->react

Caption: Workflow for esterification via an acid chloride intermediate.

Methodology:

  • Suspend this compound in a suitable solvent such as toluene containing a catalytic amount of DMF.

  • Add thionyl chloride (SOCl₂) and heat the mixture to reflux until the solid dissolves and gas evolution ceases.

  • Cool the reaction mixture and remove the excess SOCl₂ under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable solvent and add the desired alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl generated.

  • Stir the reaction to completion and proceed with workup and purification.

Amide Coupling Using Coupling Agents

This protocol is a standard method for forming amides from carboxylic acids.

amidation_workflow start Dissolve this compound in an anhydrous polar aprotic solvent (e.g., DMF) add_reagents Add coupling agents (e.g., EDC, HOBt) and a base (e.g., DIPEA) start->add_reagents add_amine Add the amine add_reagents->add_amine react Stir at room temperature add_amine->react workup Workup and purify the amide product react->workup

Caption: Logical flow for a typical amide coupling reaction.

Methodology:

  • Dissolve this compound in an anhydrous polar aprotic solvent like DMF.

  • Add the coupling agents, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), along with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by a suitable technique like TLC or LC-MS.

  • Perform an aqueous workup and purify the resulting amide.

References

Preventing byproduct formation in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-nitro-4-methylsulfonylbenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the common method of oxidizing 2-nitro-4-methylsulfonyltoluene.

Issue 1: Low Yield of 2-Nitro-4-methylsulfonylbenzoic Acid

Potential Cause Recommended Action
Incomplete Oxidation - Increase Reaction Time: Ensure the reaction is monitored (e.g., by HPLC) until the starting material is consumed (typically <1%).[1] - Optimize Temperature: For nitric acid/V₂O₅ oxidation, maintain the temperature at the recommended level (e.g., 140°C) after the addition of the oxidizing agent.[1] For H₂O₂/CuO/Al₂O₃ oxidation, ensure the temperature is controlled within the optimal range (e.g., 60-75°C).[2] - Ensure Sufficient Oxidant: Use the appropriate molar ratio of the oxidizing agent to the starting material as specified in the protocol.
Suboptimal Catalyst Activity - Use High-Purity Catalyst: Ensure the catalyst (e.g., vanadium pentoxide, CuO/Al₂O₃) is of high purity and has not been deactivated.[1] - Ensure Proper Catalyst Dispersion: Adequate stirring is crucial for heterogeneous catalysts to ensure maximum contact with the reactants.
Product Loss During Workup - Optimize pH for Precipitation: When acidifying to precipitate the product, adjust the pH carefully (e.g., to 1.9-3) to maximize recovery.[1] - Thorough Extraction: If performing a liquid-liquid extraction, use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product.

Issue 2: Presence of Impurities in the Final Product

Observed Impurity Potential Cause Recommended Action
Unreacted Starting Material (2-Nitro-4-methylsulfonyltoluene) Incomplete oxidation.See recommendations for "Incomplete Oxidation" in Issue 1. The crude product can be purified by dissolving it in an alkaline solution, filtering the insoluble starting material, and then re-precipitating the product by acidification.[2]
Dinitro Byproducts (e.g., 2,6-Dinitro-4-methylsulfonylbenzoic Acid) Harsh reaction conditions, particularly with nitric acid.- Control Temperature: Avoid excessive temperatures during the oxidation step. - Slow Addition of Nitric Acid: Add the nitric acid dropwise to control the reaction exotherm and prevent localized overheating.[1]
Phenolic/Nitrophenolic Impurities (e.g., 2-Nitro-4-methylsulfonyl-6-hydroxybenzoic Acid) Side-chain oxidation of the aromatic ring.- Optimize Oxidant Concentration: Use the recommended concentration of the oxidizing agent. - Purification: Phenolic impurities can often be removed through careful pH adjustment during workup or by recrystallization.
Intermediate Aldehyde/Alcohol (2-Nitro-4-methylsulfonylbenzaldehyde / -benzyl alcohol) Incomplete oxidation of the methyl group.See recommendations for "Incomplete Oxidation" in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid?

A1: The most common byproducts arise from incomplete oxidation, over-oxidation, or side reactions. These include:

  • Unreacted Starting Material: 2-nitro-4-methylsulfonyltoluene.

  • Incompletely Oxidized Intermediates: 2-nitro-4-methylsulfonylbenzaldehyde and 2-nitro-4-methylsulfonylbenzyl alcohol.

  • Dinitro Compounds: Such as 2,6-dinitro-4-methylsulfonylbenzoic acid, which can form under harsh nitrating or oxidizing conditions.

  • Phenolic and Nitrophenolic Compounds: Formed by hydroxylation of the aromatic ring. A likely example is 2-nitro-4-methylsulfonyl-6-hydroxybenzoic acid.

Q2: How can I monitor the progress of the reaction to avoid incomplete oxidation?

A2: The reaction progress should be monitored using High-Performance Liquid Chromatography (HPLC). Samples should be taken periodically from the reaction mixture and analyzed to determine the remaining percentage of the starting material, 2-nitro-4-methylsulfonyltoluene. The reaction is generally considered complete when the concentration of the starting material is below 1%.[1]

Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A3: A yellowish tint can be indicative of the presence of nitro or nitrophenolic impurities. Purification of the crude product is recommended. A common method is to dissolve the crude product in an aqueous alkaline solution (e.g., NaOH solution), which will deprotonate the carboxylic acid, making it soluble. Insoluble impurities, such as unreacted starting material, can then be removed by filtration. The filtrate is then acidified (e.g., with HCl or H₂SO₄) to precipitate the purified 2-nitro-4-methylsulfonylbenzoic acid, which can be collected by filtration, washed with water, and dried.[2]

Q4: What are the optimal reaction conditions for the nitric acid/vanadium pentoxide oxidation method?

A4: Based on published procedures, the following conditions have been shown to be effective:

  • Solvent: 70% Sulfuric Acid

  • Catalyst: Vanadium pentoxide (V₂O₅)

  • Oxidizing Agent: 68% Nitric Acid

  • Temperature: The reaction is typically heated to around 140°C.

  • Addition: The nitric acid should be added slowly and dropwise to maintain control over the reaction.[1]

Q5: Are there alternative, more environmentally friendly oxidation methods?

A5: Yes, methods using hydrogen peroxide as the oxidant are considered more environmentally friendly as the main byproduct is water. One such method employs a CuO/Al₂O₃ catalyst in a strong acid system.[3] This method can reduce the amount of acidic wastewater generated compared to methods using nitric acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid via Nitric Acid Oxidation [1]

  • Reaction Setup: To a 1000 mL glass reactor equipped with a mechanical stirrer, condenser, and dropping funnel, add 600.00 g of 70% sulfuric acid.

  • Addition of Reactants: While stirring, add 97.83 g of 2-nitro-4-methylsulfonyltoluene (99% purity) and 1.95 g of vanadium pentoxide powder (98% purity). Stir for 10 minutes.

  • Reaction: Heat the mixture to 140°C. Slowly add 230 g of 68% nitric acid dropwise over approximately 10 hours. Maintain the temperature at 140°C and continue stirring until HPLC analysis indicates that the content of 2-nitro-4-methylsulfonyltoluene is less than 1%.

  • Workup and Isolation: Cool the reaction mixture to 10-20°C with stirring. The product will precipitate.

  • Purification: Filter the solid product and wash the filter cake three times with 150 g of water.

  • Drying: Dry the product to obtain 2-nitro-4-methylsulfonylbenzoic acid.

Protocol 2: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid via Hydrogen Peroxide Oxidation [2]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and dropping funnel, add 80 g of 98% sulfuric acid.

  • Addition of Reactants: Heat the sulfuric acid to 60°C and add 8.7 g of 2-nitro-4-methylsulfonyltoluene. Stir for 5 minutes, then add 0.2 g of CuO/Al₂O₃ catalyst.

  • Reaction: Stir for 3 minutes, then add 21.2 g of 45% hydrogen peroxide dropwise, maintaining the reaction temperature between 60-75°C. After the addition is complete, maintain the temperature at 60°C for 3 hours.

  • Workup and Isolation: Add 100 g of water to the reaction mixture and cool to 5°C to precipitate the crude product. Filter and wash with water.

  • Purification: Add the crude product to 32 g of water and stir while adding 6.2 g of 30% NaOH solution to dissolve the product. Filter to remove insoluble unreacted starting material.

  • Precipitation and Drying: Acidify the filtrate with 40% sulfuric acid to a pH of 2-3 to precipitate the purified product. Filter, wash with water, and dry.

Data Presentation

Table 1: Comparison of Oxidation Methods

Parameter Nitric Acid / V₂O₅ Method Hydrogen Peroxide / CuO/Al₂O₃ Method
Starting Material 2-Nitro-4-methylsulfonyltoluene2-Nitro-4-methylsulfonyltoluene
Purity of Starting Material 99%Not specified
Yield 98.0%79.6% (after recovery of starting material)
Purity of Final Product 98.10%98.5%
Reaction Temperature 140°C60-75°C
Reaction Time ~11 hours~5 hours

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup and Purification A Charge Reactor with Starting Material, Solvent, and Catalyst B Heat to Reaction Temperature A->B C Slowly Add Oxidizing Agent B->C D Monitor Reaction by HPLC C->D E Cool Reaction Mixture to Precipitate Crude Product D->E Reaction Complete (<1% Starting Material) F Filter and Wash Crude Product E->F G Dissolve in Base, Filter Insolubles F->G H Acidify to Precipitate Pure Product G->H I Filter, Wash, and Dry Final Product H->I

Caption: General experimental workflow for the synthesis of 2-nitro-4-methylsulfonylbenzoic acid.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impurities Product Impurities start->impurities incomplete_ox Incomplete Oxidation? low_yield->incomplete_ox workup_loss Product Loss During Workup? low_yield->workup_loss identify_impurity Identify Impurity (e.g., HPLC) impurities->identify_impurity solution_incomplete_ox Increase Reaction Time/ Temp./Oxidant incomplete_ox->solution_incomplete_ox Yes solution_workup_loss Optimize pH/ Extraction workup_loss->solution_workup_loss Yes impurity_start Unreacted Starting Material identify_impurity->impurity_start impurity_dinitro Dinitro Byproduct identify_impurity->impurity_dinitro impurity_phenolic Phenolic Byproduct identify_impurity->impurity_phenolic solution_start Improve Oxidation/ Purify by Base Wash impurity_start->solution_start solution_dinitro Milder Conditions/ Slow Addition impurity_dinitro->solution_dinitro solution_phenolic Optimize Oxidant/ Recrystallize impurity_phenolic->solution_phenolic

Caption: Troubleshooting logic for byproduct formation in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid.

References

Catalyst selection for the efficient synthesis of 4-(Methylsulfonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient synthesis of 4-(Methylsulfonyl)benzoic acid and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and generally efficient method is the oxidation of 4-(methylthio)benzoic acid. This precursor is readily available and can be oxidized to the desired sulfone using a variety of oxidizing agents and catalytic systems. The choice of catalyst and oxidant is crucial for achieving high yield and purity.

Q2: What are the key factors to consider when selecting a catalyst for the oxidation of 4-(methylthio)benzoic acid?

A2: Several factors should be considered:

  • Selectivity: The catalyst should selectively oxidize the thioether to a sulfone without promoting side reactions, such as over-oxidation or degradation of the aromatic ring.

  • Activity: A highly active catalyst will allow the reaction to proceed under milder conditions (lower temperature, shorter reaction time), which can improve the overall efficiency and reduce the formation of byproducts.

  • Cost and Availability: The cost-effectiveness and commercial availability of the catalyst are important considerations, especially for large-scale synthesis.

  • Environmental Impact: The toxicity and environmental impact of the catalyst and any associated waste streams should be taken into account. Catalysts that can be easily recovered and reused are preferred.

  • Substrate Compatibility: The chosen catalyst should be compatible with other functional groups present on the benzoic acid derivative.

Q3: What are some common side reactions observed during the synthesis of this compound derivatives?

A3: Common side reactions include:

  • Incomplete Oxidation: The reaction may stop at the sulfoxide (B87167) intermediate, especially if an insufficient amount of oxidizing agent is used or if the reaction conditions are not optimal.

  • Over-oxidation: In some cases, harsh reaction conditions can lead to the degradation of the aromatic ring or other sensitive functional groups.

  • Formation of Disulfides: Under certain conditions, particularly if the starting thiol is not fully converted to the thioether, disulfide byproducts may form.

  • Chlorination: If using chlorine-based oxidizing agents or solvents, chlorination of the aromatic ring can occur as a side reaction.

Q4: How can I monitor the progress of the oxidation reaction?

A4: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the disappearance of the starting material (thioether) and the appearance of the intermediate (sulfoxide) and the final product (sulfone).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive or insufficient catalyst. 2. Insufficient oxidizing agent. 3. Low reaction temperature. 4. Poor solubility of the starting material.1. Ensure the catalyst is fresh and used in the correct stoichiometric amount. Consider trying a different catalyst. 2. Increase the equivalents of the oxidizing agent. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use a co-solvent to improve the solubility of the 4-(methylthio)benzoic acid derivative.
Formation of Significant Amounts of Sulfoxide Intermediate 1. Insufficient amount of oxidizing agent. 2. Short reaction time. 3. Low reaction temperature.1. Add additional equivalents of the oxidizing agent. A molar ratio of at least 2:1 (oxidant:thioether) is typically required for complete conversion to the sulfone. 2. Extend the reaction time and continue to monitor by TLC or HPLC. 3. Increase the reaction temperature.
Product Discoloration (e.g., yellowing) 1. Over-oxidation or degradation of the product. 2. Presence of residual catalyst or byproducts.1. Use milder reaction conditions (lower temperature, less reactive oxidant). 2. Purify the product using recrystallization or column chromatography. A wash with a reducing agent solution (e.g., sodium bisulfite) can sometimes help remove colored impurities.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup.1. After the reaction, try to precipitate the product by adding a non-polar solvent or by adjusting the pH. 2. Add a saturated brine solution to break the emulsion during aqueous workup.
Inconsistent Yields Upon Scale-Up 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing leading to localized concentration gradients. 3. Changes in the surface area to volume ratio affecting reaction kinetics.1. Ensure adequate temperature control and cooling capacity for the larger scale. Consider a slower addition of reagents. 2. Use an appropriate overhead stirrer to ensure efficient mixing. 3. Re-optimize reaction parameters such as temperature, reaction time, and catalyst loading at the larger scale.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of this compound derivatives. Please note that direct comparison can be challenging as reaction conditions may vary across different studies.

Catalyst Oxidizing Agent Substrate Yield (%) Reaction Conditions Reference
Sodium Tungstate (Na₂WO₄)Hydrogen Peroxide (H₂O₂)2-chloro-4-(butylthio)benzoic acid butyl esterNot specified for isolated acidToluene/water, 60°C[1]
Vanadium Pentoxide (V₂O₅)Nitric Acid2-nitro-4-(methylsulfonyl)tolueneHighAir, 98°C[2]
CuO/Al₂O₃Hydrogen Peroxide (H₂O₂)2-nitro-4-methylsulfonyl toluene78.3Strong acid system[3]
Sodium Hypochlorite (NaClO)-2-nitro-4-(methylthio)chlorotoluene90.82Acetonitrile, 40°C[4]
tert-Butyl Hydroperoxide (t-BuOOH)-2-nitro-4-(methylthio)chlorotoluene94.88Acetonitrile, reflux[4]
Hydrogen Peroxide (H₂O₂)Sodium Tungstate2-nitro-4-(methylthio)bromotoluene95.92Acetonitrile, reflux[4]

Experimental Protocols

Protocol 1: Oxidation of 4-(Methylthio)benzoic Acid using Hydrogen Peroxide and Acetic Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 4-(Methylthio)benzoic acid

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (B76179)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 5 g of 4-(methylthio)benzoic acid in 30 mL of glacial acetic acid.

  • Cool the mixture in an ice-water bath.

  • Slowly add 8.5 g of 30% hydrogen peroxide to the stirred mixture over a period of 1 hour, maintaining the temperature below 20°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 70-100°C for 1.5 hours.

  • Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • To quench any unreacted peroxide, slowly add a solution of 3 g of sodium sulfite in 57 g of water to the reaction mixture.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with three portions of cold deionized water.

  • Dry the product in a vacuum oven to obtain this compound. The expected yield is approximately 88%.[5]

Visualizations

Experimental Workflow for Oxidation of 4-(methylthio)benzoic acid

experimental_workflow start Start: 4-(methylthio)benzoic acid reagents Add Oxidizing Agent (e.g., H2O2) and Catalyst start->reagents reaction Reaction at Controlled Temperature reagents->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Quenching monitoring->workup Complete isolation Product Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization) isolation->purification product Final Product: this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase catalyst/oxidant - Increase temperature/time - Check reagent purity incomplete_conversion->troubleshoot_reaction troubleshoot_workup Troubleshoot Workup/Isolation: - Optimize extraction solvent - Check for product loss during washing - Analyze waste streams complete_conversion->troubleshoot_workup

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 4-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in projects involving 4-(Methylsulfonyl)benzoic acid, accurate and reliable quantification is paramount for ensuring the quality and consistency of intermediates and final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound. This comparison is supported by experimental data from closely related compounds to provide a clear and objective overview of each method's performance.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of non-volatile and thermally stable compounds like this compound. The separation is based on the compound's polarity, and quantification is achieved by measuring its absorbance of UV light.

Principle of HPLC-UV

In a typical reverse-phase HPLC setup, the sample is injected into a stream of a polar mobile phase, which then passes through a column packed with a non-polar stationary phase (e.g., C18). Compounds in the sample interact differently with the stationary phase based on their polarity. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.

Experimental Protocol: HPLC-UV Method

The following protocol is a representative method for the quantification of this compound, based on methods for structurally similar compounds.[1][2][3]

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with 0.1% phosphoric acid or trifluoroacetic acid to ensure the analyte is in its protonated form.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm or 274 nm, corresponding to the UV absorbance maxima of benzoic acid derivatives.[4][5][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by injecting a series of standards of known concentrations and plotting the peak area versus concentration. The concentration of this compound in the sample is determined from this calibration curve.

Alternative Analytical Methods

While HPLC-UV is a common and reliable method, other techniques offer advantages in terms of sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.[7][8]

Principle: In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing compounds at very low concentrations in complex matrices.[9][10]

Principle: Similar to HPLC, the sample is first separated on a chromatographic column. The eluting compounds are then ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. In a tandem mass spectrometer, a specific ion (the precursor ion) for the analyte of interest is selected, fragmented, and a specific fragment ion (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, with data extrapolated from closely related compounds.

Parameter HPLC-UV GC-MS (with derivatization) LC-MS/MS
Principle Polarity-based separation, UV absorbance detectionVolatility-based separation, mass-based detectionPolarity-based separation, mass-based detection (MRM)
Selectivity ModerateHighVery High
Sensitivity (LOD) ~0.1 µg/mL[2][3]~0.05 µg/g~0.5 ppm (ng/mL)[9]
Sample Throughput HighModerateHigh
Instrumentation Cost Low to ModerateModerate to HighHigh
Method Complexity LowHigh (requires derivatization)Moderate
Robustness HighModerateHigh

Visualizing the Methodologies

To further clarify the experimental processes and the comparative aspects of these techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification

Figure 1. Experimental workflow for the HPLC-UV quantification of this compound.

Method_Comparison cluster_main Quantification of this compound cluster_attributes Performance Attributes HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Cost Cost HPLC->Cost Low Complexity Complexity HPLC->Complexity Low GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity High GCMS->Cost Moderate GCMS->Complexity High LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High LCMSMS->Cost High LCMSMS->Complexity Moderate

Figure 2. Logical comparison of analytical methods for this compound quantification.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical needs. HPLC-UV offers a robust, cost-effective, and straightforward approach suitable for routine quality control where high sensitivity is not a primary concern. For analyses requiring higher sensitivity and selectivity, particularly in complex matrices or for trace-level detection, GC-MS (with derivatization) and LC-MS/MS are superior alternatives. LC-MS/MS, in particular, provides the highest sensitivity and selectivity, making it the method of choice for challenging analytical applications. This guide provides the necessary information for researchers, scientists, and drug development professionals to make an informed decision on the most appropriate analytical technique for their specific requirements.

References

A Comparative Guide to the Development and Validation of an LC-MS Method for 4-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 4-(Methylsulfonyl)benzoic acid. This compound is a key structural motif in various pharmacologically active molecules, and its accurate quantification is crucial for pharmacokinetic studies, impurity profiling, and quality control in drug development. This document outlines and contrasts different experimental approaches, presenting supporting data from analogous compounds to guide method development and validation.

Introduction to LC-MS for Acidic Analyte Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry (MS). For acidic compounds like this compound, LC-MS offers significant advantages in terms of sensitivity, specificity, and speed of analysis. The development of a robust and reliable LC-MS method requires careful optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation procedures. The subsequent validation of the method according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), ensures the integrity and accuracy of the generated data.[1][2]

Comparison of Chromatographic Methodologies

The choice of chromatographic conditions is critical for achieving adequate retention, peak shape, and separation of the analyte from matrix components. For this compound, a reversed-phase chromatographic approach is most common.

Table 1: Comparison of Chromatographic Conditions for the Analysis of Benzoic Acid Derivatives

ParameterMethod A: Formic Acid Mobile PhaseMethod B: Ammonium Acetate Mobile Phase
Column C18 (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm)[3]C18 (e.g., Symmetry C18, 150 mm x 4.6 mm, 3.5 µm)[1][2]
Mobile Phase A 0.1% Formic Acid in Water[3]5.0 mM Ammonium Acetate in Water[1][2]
Mobile Phase B Acetonitrile[3]Acetonitrile[1][2]
Gradient/Isocratic Isocratic or GradientIsocratic or Gradient
Flow Rate 0.7 - 1.0 mL/min[1][2][3]0.7 mL/min[1][2]
Column Temperature Ambient or 40°C[4]Not specified, typically ambient to 40°C
Advantages Good for MS compatibility, provides protons for positive ionization.Buffers the mobile phase, can improve peak shape for acidic compounds.
Considerations May not be optimal for negative ionization mode.Can sometimes cause ion suppression in the MS source.

Mass Spectrometric Detection and Quantification

Mass spectrometry provides the high sensitivity and selectivity required for trace-level quantification. The choice of ionization mode and acquisition parameters is crucial for optimal performance.

Table 2: Comparison of Mass Spectrometry Parameters

ParameterMethod 1: Negative Ion ESIMethod 2: Positive Ion ESI
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity NegativePositive
Rationale The carboxylic acid group readily deprotonates to form [M-H]⁻ ions.[5]The sulfonyl group can potentially be protonated, although less likely than deprotonation of the carboxylic acid.
Acquisition Mode Multiple Reaction Monitoring (MRM)[6]Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 199 (for this compound)m/z 201 (for this compound)
Product Ion(s) (Q3) To be determined by infusion and fragmentation experiments.To be determined by infusion and fragmentation experiments.
Collision Energy To be optimized.To be optimized.
Typical Instrument Triple Quadrupole Mass Spectrometer[1][2]Triple Quadrupole Mass Spectrometer[1][2]

Sample Preparation Strategies

Effective sample preparation is essential to remove interfering matrix components and concentrate the analyte of interest. The choice of technique depends on the biological matrix and the required sensitivity.

Table 3: Comparison of Sample Preparation Techniques

TechniqueDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[7]Simple, fast, and inexpensive.[7]Less clean extract, potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can provide analyte concentration.More time-consuming and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, high recovery, and concentration.Most expensive and complex method to develop.

Method Validation

A comprehensive validation is necessary to demonstrate that the analytical method is suitable for its intended purpose. The validation should be performed according to ICH guidelines or other relevant regulatory standards.[8][9]

Table 4: Typical Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity/Specificity To ensure the method can differentiate the analyte from other components in the sample.[10]No significant interfering peaks at the retention time of the analyte in blank samples.[10]
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) > 0.99.[1][2][4]
Accuracy To determine the closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[6][10]
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[6][8][10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically a signal-to-noise ratio of 3:1.[1][2][11]
Lower Limit of Quantification (LLOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[12]CV ≤ 20% and accuracy within ±20% of the nominal concentration.[8][10]
Recovery The extraction efficiency of the analytical method.Should be consistent, precise, and reproducible.[6]
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.[10]The CV of the matrix factor should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[13]Analyte concentration should be within ±15% of the initial concentration.

Experimental Workflows

The following diagrams illustrate the logical flow of developing and validating an LC-MS method for this compound.

MethodDevelopmentWorkflow start Start: Define Analytical Requirements lit_review Literature Review for Similar Compounds start->lit_review ms_optimization Mass Spectrometer Optimization (Infusion of Analyte) lit_review->ms_optimization lc_development LC Method Development (Column & Mobile Phase Screening) lit_review->lc_development ms_optimization->lc_development sample_prep Sample Preparation Development (PPT, LLE, or SPE) lc_development->sample_prep prelim_validation Preliminary Validation (Linearity, Precision) sample_prep->prelim_validation prelim_validation->lc_development If optimization needed full_validation Full Method Validation prelim_validation->full_validation If results are acceptable end End: Method Ready for Routine Use full_validation->end ValidationProcess start_val Start: Finalized Analytical Method selectivity Selectivity & Specificity start_val->selectivity linearity Linearity & Range start_val->linearity accuracy_precision Accuracy & Precision start_val->accuracy_precision lod_loq LOD & LLOQ start_val->lod_loq recovery Recovery & Matrix Effect start_val->recovery stability Stability Studies start_val->stability report Validation Report Generation selectivity->report linearity->report accuracy_precision->report lod_loq->report recovery->report stability->report end_val End: Validated Method report->end_val

References

A Comparative Guide to the Reactivity of 4-(Methylsulfonyl)benzoic Acid and 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-(methylsulfonyl)benzoic acid and 4-(methylthio)benzoic acid. The analysis is grounded in the distinct electronic properties of the methylsulfonyl (-SO₂CH₃) and methylthio (-SCH₃) functional groups, supported by quantitative data and established chemical principles. This document is intended to assist researchers in selecting the appropriate molecule for their specific synthetic and drug development needs.

Introduction

This compound and 4-(methylthio)benzoic acid are structural analogs that exhibit significantly different chemical behaviors due to the varying oxidation states of the sulfur atom. The methylthio group is an electron-donating group through resonance and weakly electron-withdrawing through induction. In contrast, the methylsulfonyl group is a potent electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring and the carboxylic acid moiety.

Quantitative Comparison of Physicochemical Properties

The electronic influence of the substituent at the para position directly impacts the acidity (pKa) of the carboxylic acid and the electrophilicity of the carbonyl carbon. A summary of key quantitative parameters is presented below.

PropertyThis compound4-(Methylthio)benzoic acidReference Compound: Benzoic Acid
pKa 3.48 (in water at 25°C)[1]~4.28 (Predicted)[2]4.20[3]
Hammett Constant (σₚ) +0.72[4]0.00[5]0.00

Theoretical Reactivity Analysis

The reactivity of the carboxylic acid group in reactions such as esterification and amide bond formation is directly influenced by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, governed by the electronic nature of the para-substituent.

This compound , with a strongly electron-withdrawing methylsulfonyl group (positive Hammett constant), exhibits a more acidic carboxylic acid (lower pKa) compared to benzoic acid.[1][3] This increased acidity is a consequence of the stabilization of the resulting carboxylate anion through inductive electron withdrawal.[6] The heightened electrophilicity of the carbonyl carbon in this compound is predicted to lead to faster reaction rates in nucleophilic acyl substitution reactions like esterification and amide bond formation, as the carbonyl group is more susceptible to attack by nucleophiles.

Conversely, 4-(methylthio)benzoic acid possesses a methylthio group, which has a Hammett constant of 0.00, suggesting an electronic effect similar to hydrogen.[5] Its predicted pKa is slightly higher than that of benzoic acid, indicating a marginally weaker acid.[2][3] This is due to the electron-donating resonance effect of the sulfur lone pairs, which slightly destabilizes the carboxylate anion. Consequently, the carbonyl carbon is less electrophilic than in this compound, which would theoretically result in slower reaction rates for esterification and amide bond formation under identical conditions.

Experimental Protocols

To empirically validate the theoretical differences in reactivity, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine and compare the acid dissociation constants (pKa) of this compound and 4-(methylthio)benzoic acid.

Procedure:

  • Solution Preparation: Prepare standardized aqueous solutions of the benzoic acid derivatives (e.g., 0.01 M) and a titrant solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the acid solution in a beaker with a magnetic stirrer.

  • Titration: Gradually add the NaOH solution in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the acid.[7]

Comparative Esterification via Fischer Esterification

Objective: To compare the rate of esterification of the two benzoic acid derivatives with an alcohol under acidic catalysis.

Procedure:

  • Reaction Setup: In separate, identical reaction vessels, combine equimolar amounts of either this compound or 4-(methylthio)benzoic acid with a large excess of an alcohol (e.g., methanol (B129727) or ethanol).[8]

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to each reaction mixture.[9]

  • Reaction Monitoring: Heat the reactions at a constant temperature and monitor the progress at regular time intervals by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the formation of the corresponding ester.[10]

  • Kinetic Analysis: Plot the concentration of the ester product versus time to determine the initial reaction rates for a comparative analysis.

Comparative Amide Bond Formation

Objective: To compare the efficiency of amide bond formation for the two benzoic acid derivatives with an amine.

Procedure:

  • Activation: In separate flasks, dissolve equimolar amounts of either this compound or 4-(methylthio)benzoic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF). Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.[4]

  • Amine Addition: To each activated acid, add an equimolar amount of an amine (e.g., benzylamine).

  • Reaction and Analysis: Stir the reactions at room temperature and monitor the formation of the amide product over time using TLC, LC-MS, or NMR spectroscopy.[4] Compare the reaction times for completion or the yields at a specific time point.

Visualizations

electronic_effects cluster_ms This compound cluster_mt 4-(Methylthio)benzoic acid ms_acid COOH ms_ring Benzene Ring ms_acid->ms_ring ms_group -SO₂CH₃ (Strongly Electron-Withdrawing) ms_ring->ms_group Inductive Withdrawal (-I) Resonance Withdrawal (-M) ms_reactivity Increased Acidity (Lower pKa) Enhanced Carbonyl Electrophilicity FASTER Esterification/Amidation mt_acid COOH mt_ring Benzene Ring mt_acid->mt_ring mt_group -SCH₃ (Weakly Electron-Donating) mt_ring->mt_group Resonance Donation (+M) Weak Inductive Withdrawal (-I) mt_reactivity Decreased Acidity (Higher pKa) Reduced Carbonyl Electrophilicity SLOWER Esterification/Amidation

Caption: Electronic effects of substituents on reactivity.

experimental_workflow cluster_esterification Comparative Esterification cluster_amidation Comparative Amide Formation start Select Benzoic Acid Derivative ester_reagents Add Excess Alcohol + Acid Catalyst start->ester_reagents amide_reagents Add Coupling Reagent + Amine start->amide_reagents ester_reaction Heat at Constant Temperature ester_reagents->ester_reaction ester_analysis Monitor Ester Formation (GC/HPLC) ester_reaction->ester_analysis end Compare Reaction Rates/Yields ester_analysis->end amide_reaction Stir at Room Temperature amide_reagents->amide_reaction amide_analysis Monitor Amide Formation (LC-MS/NMR) amide_reaction->amide_analysis amide_analysis->end

Caption: Workflow for reactivity comparison.

Conclusion

The electronic properties of the para-substituent profoundly dictate the reactivity of the carboxylic acid group in this compound and 4-(methylthio)benzoic acid. The strongly electron-withdrawing nature of the methylsulfonyl group enhances the acidity and electrophilicity of the carbonyl carbon, leading to a predicted higher reactivity in esterification and amide formation reactions. Conversely, the methylthio group has a much weaker electronic effect, resulting in lower predicted reactivity. The provided experimental protocols offer a framework for the quantitative validation of these theoretical predictions, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Comparing the acidity of 4-(Methylsulfonyl)benzoic acid with other substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative acidity of 4-(Methylsulfonyl)benzoic acid in comparison to other para-substituted benzoic acids, supported by experimental data and detailed methodologies.

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug discovery and development. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the acidity of this compound against a series of other para-substituted benzoic acids. The data presented herein is essential for scientists engaged in medicinal chemistry and pharmaceutical development, aiding in the rational design of molecules with optimized physicochemical properties.

Comparison of pKa Values

The acidity of substituted benzoic acids is significantly influenced by the electronic nature of the substituent at the para-position. Electron-withdrawing groups enhance acidity (lower pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups decrease acidity (higher pKa).

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This strong inductive effect leads to a significant increase in the acidity of this compound compared to unsubstituted benzoic acid.

The following table summarizes the experimental pKa values for this compound and other relevant para-substituted benzoic acids in water at 25°C.

CompoundSubstituent (at para-position)pKa in Water
4-Nitrobenzoic acid-NO₂3.44[1][2]
This compound -SO₂CH₃ 3.48
4-Chlorobenzoic acid-Cl3.98[3][4]
Benzoic acid-H4.20[5][6][7]
4-Methylbenzoic acid (p-Toluic acid)-CH₃4.36[8]
4-Methoxybenzoic acid (p-Anisic acid)-OCH₃4.49[9]

Lower pKa values indicate stronger acidity.

As the data illustrates, this compound is one of the strongest acids in this series, with a pKa value comparable to that of 4-Nitrobenzoic acid. This underscores the significant electron-withdrawing capacity of the methylsulfonyl group.

Experimental Protocols for pKa Determination

The pKa values cited in this guide are typically determined using one of two primary experimental techniques: potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly precise and commonly used method for pKa determination.[10]

Methodology:

  • Preparation of Solutions: A standard solution of the benzoic acid derivative (typically around 1 mM) is prepared in water.[11] Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[11] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is often added to the sample solution.[11]

  • Calibration: The pH electrode of a potentiometer is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).[11]

  • Titration: The benzoic acid solution is made acidic (pH ~2) by the addition of the strong acid.[11] The solution is then titrated with the standardized strong base, added in small, precise increments.[12]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of added base equal the initial moles of the acid, is identified as the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal.[10]

Spectrophotometric Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[13]

Methodology:

  • Preparation of Solutions: A series of buffer solutions with a range of known pH values is prepared. A stock solution of the benzoic acid derivative is also prepared.

  • Spectral Measurements: A small, constant aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is then recorded over a suitable wavelength range.[13]

  • Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the molecule have different molar absorptivities is plotted against the pH. The resulting data typically forms a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[14] Alternatively, by analyzing the spectra, an isosbestic point (a wavelength where the molar absorptivity of the acidic and basic forms are equal) can be identified. The Henderson-Hasselbalch equation can then be applied to the absorbance data at a different wavelength to calculate the pKa.[15]

Logical Relationship of Substituent Effects on Acidity

The electronic effects of the para-substituents are key to understanding the observed trend in acidity. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system).

G cluster_0 Substituent Electronic Effects cluster_1 Effect on Conjugate Base cluster_2 Resulting Acidity Benzoic_Acid Benzoic Acid (Reference) Stabilization Stabilizes Carboxylate Anion Destabilization Destabilizes Carboxylate Anion Electron_Withdrawing Electron-Withdrawing Group (EWG) (e.g., -SO₂CH₃, -NO₂) Electron_Withdrawing->Stabilization Inductive/Resonance Withdrawal Electron_Donating Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) Electron_Donating->Destabilization Inductive/Resonance Donation Increased_Acidity Increased Acidity (Lower pKa) Stabilization->Increased_Acidity Decreased_Acidity Decreased Acidity (Higher pKa) Destabilization->Decreased_Acidity

Caption: Influence of substituent electronic effects on the acidity of para-substituted benzoic acids.

References

4-(Methylsulfonyl)benzoic acid versus terephthalic acid as linkers for MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Linker Selection in Metal-Organic Frameworks: 4-(Methylsulfonyl)benzoic Acid vs. Terephthalic Acid

Introduction

The rational design of Metal-Organic Frameworks (MOFs) for specific applications in research, drug development, and catalysis hinges on the judicious selection of their constituent organic linkers. This guide provides a comprehensive comparison of two benzoic acid-based linkers: the well-established terephthalic acid and the functionally distinct this compound. While terephthalic acid is a cornerstone in the synthesis of numerous canonical MOFs, the introduction of a methylsulfonyl group offers a promising avenue to modulate the physicochemical properties of the resulting frameworks, influencing their stability, porosity, and catalytic activity. This document aims to provide researchers, scientists, and drug development professionals with a detailed analysis of these two linkers, supported by available experimental data and protocols.

Performance Comparison: An Overview

The introduction of a methylsulfonyl moiety in place of a carboxylate group on the benzene (B151609) ring is anticipated to significantly alter the properties of the resulting MOF. While direct, side-by-side experimental data for MOFs synthesized with this compound is limited in the current literature, we can infer its potential performance based on studies of other sulfonyl-functionalized linkers.

Key Performance Attributes:

  • Thermal Stability: MOFs constructed with sulfonate-based linkers have been reported to exhibit enhanced thermal stability compared to their carboxylate counterparts. This is attributed to the stronger coordination of the sulfonate group to the metal centers. For instance, replacing terephthalic acid with p-benzenedisulfonic acid in some copper-based MOFs has been shown to increase the thermal stability from approximately 200 °C to around 400 °C[1]. While this compound contains a sulfonyl group and a carboxylic acid group, the electron-withdrawing nature of the methylsulfonyl group may influence the strength of the carboxylate coordination and the overall framework stability.

  • Porosity and Surface Area: The bulkier nature of the methylsulfonyl group compared to a proton may lead to a reduction in the specific surface area and pore volume of the resulting MOF when compared to a hypothetical isoreticular terephthalic acid-based analogue. However, the specific crystal structure adopted will be the ultimate determinant of these properties. For example, a sulfone-functionalized MOF, CAU-11, synthesized using 4,4'-sulfonyldibenzoic acid, exhibits a BET surface area of 350 m²/g[2]. This is lower than many terephthalic acid-based MOFs like MOF-5, which can have BET surface areas exceeding 2000 m²/g.

  • Catalytic Activity: The introduction of the sulfonyl group can impart Brønsted acidity to the MOF, making it a potential candidate for heterogeneous acid catalysis[3][4][5][6]. This functionality is absent in MOFs synthesized solely with terephthalic acid. The acidic sites can catalyze a variety of organic reactions, such as esterification and ring-opening reactions[3][4][5][6].

  • Drug Delivery: The functionalization of MOFs is a key strategy in designing effective drug delivery systems[7][8][9][10]. The methylsulfonyl group could potentially influence drug loading and release kinetics through specific interactions with drug molecules. The hydrophilicity and hydrogen bonding capabilities of the sulfonyl group could be leveraged for the encapsulation of specific therapeutic agents. However, detailed studies on drug delivery applications of MOFs with this compound are currently lacking.

  • Biocompatibility: The biocompatibility of MOFs is a critical factor for their use in drug delivery and is influenced by both the metal nodes and the organic linkers[11][12][13]. While many MOFs based on biocompatible metals and linkers have been developed, the specific biocompatibility of MOFs containing this compound would require dedicated toxicological studies.

Quantitative Data Summary

The following tables provide a comparative summary of the performance data for representative MOFs synthesized with terephthalic acid and predicted or reported data for sulfonyl-functionalized MOFs.

Table 1: Comparison of Physicochemical Properties

PropertyMOF with this compound (Predicted/Analogous Data)MOF with Terephthalic Acid (Experimental Data for MOF-5)
BET Surface Area (m²/g) Expected to be lower than isoreticular terephthalate (B1205515) analogues. e.g., ~350 for a sulfone-functionalized MOF[2].Up to ~2900[11]
Pore Volume (cm³/g) Expected to be lower.~1.04[11]
Thermal Stability (°C) Potentially higher due to sulfonyl group interaction. Sulfonate MOFs can be stable up to 400-500 °C[1].~400-500[13][14]
Catalytic Activity Potential for Brønsted acidity.Primarily Lewis acidity at metal nodes.

Experimental Protocols

Detailed methodologies for the synthesis of MOFs are crucial for reproducibility and further research. Below are representative solvothermal synthesis protocols for a well-known terephthalic acid-based MOF (MOF-5) and a general protocol that could be adapted for the synthesis of a MOF using this compound.

Protocol 1: Synthesis of MOF-5 (Terephthalic Acid Linker)

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a Teflon-lined autoclave. A typical molar ratio is 1:0.5 to 1:1 of Zn²⁺ to H₂BDC[15].

  • Seal the autoclave and heat it in an oven at a temperature between 100-130 °C for 12-24 hours[15].

  • After cooling to room temperature, the resulting white crystalline product is collected by filtration.

  • The product is washed thoroughly with fresh DMF to remove any unreacted starting materials.

  • The solvent is then exchanged with a more volatile solvent, such as chloroform (B151607) or acetone, over several days.

  • Finally, the MOF is activated by heating under vacuum to remove the solvent molecules from the pores.

Protocol 2: General Synthesis Protocol for a MOF with this compound

Materials:

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • This compound

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • (Optional) A modulator such as benzoic acid or acetic acid to control crystal growth.

Procedure:

  • Dissolve the metal salt and this compound in the chosen solvent in a Teflon-lined autoclave. The molar ratio of metal salt to linker will need to be optimized.

  • (Optional) Add a modulator to the solution.

  • Seal the autoclave and heat it in an oven at a temperature typically ranging from 80 to 150 °C for 24 to 72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent to remove impurities.

  • Activate the MOF by solvent exchange with a low-boiling-point solvent and subsequent heating under vacuum.

Mandatory Visualizations

logical_relationship cluster_linkers Organic Linkers cluster_properties MOF Properties terephthalic_acid Terephthalic Acid porosity Porosity / Surface Area terephthalic_acid->porosity High stability Thermal Stability terephthalic_acid->stability Good catalysis Catalytic Activity terephthalic_acid->catalysis Lewis Acidity drug_delivery Drug Delivery Potential terephthalic_acid->drug_delivery Established ms_benzoic_acid This compound ms_benzoic_acid->porosity Potentially Lower ms_benzoic_acid->stability Potentially Higher ms_benzoic_acid->catalysis Brønsted Acidity ms_benzoic_acid->drug_delivery Potential for specific interactions

Caption: Logical relationship between linker choice and resulting MOF properties.

experimental_workflow cluster_synthesis MOF Synthesis cluster_activation Post-Synthesis Processing start Mix Metal Salt and Organic Linker in Solvent reaction Solvothermal Reaction (Heating in Autoclave) start->reaction collection Collect Crystalline Product (Filtration/Centrifugation) reaction->collection washing Washing with Fresh Solvent collection->washing solvent_exchange Solvent Exchange washing->solvent_exchange activation Activation (Heating under Vacuum) solvent_exchange->activation characterization Characterization (PXRD, TGA, BET) activation->characterization Ready for Characterization and Application

Caption: General experimental workflow for the synthesis and activation of MOFs.

Conclusion

Terephthalic acid remains a linker of choice for constructing robust MOFs with high porosity, making them suitable for a wide range of applications, including gas storage and as established platforms for drug delivery studies. The functionalization of the linker with a methylsulfonyl group, as in this compound, presents a compelling strategy for tuning the properties of MOFs. The introduction of the sulfonyl moiety is anticipated to enhance thermal stability and introduce Brønsted acidity, opening up new possibilities for catalytic applications. However, this may come at the cost of reduced surface area.

For researchers and professionals in drug development, the specific interactions afforded by the methylsulfonyl group could be exploited for targeted drug loading and controlled release, although this remains an area requiring further investigation. The provided experimental protocols offer a starting point for the synthesis and exploration of these materials. Future research should focus on the systematic synthesis and characterization of MOFs based on this compound to fully elucidate their properties and validate their potential in various applications.

References

The Strategic Advantage of 4-(Methylsulfonyl)benzoic Acid in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design of novel therapeutics. 4-(Methylsulfonyl)benzoic acid has emerged as a valuable scaffold in medicinal chemistry, offering distinct advantages over traditional carboxylic acid moieties. This guide provides an objective comparison of its performance with alternative structures, supported by experimental data and detailed methodologies, to inform rational drug design.

The primary advantage of incorporating the 4-(methylsulfonyl)phenyl group lies in its role as a bioisostere for the carboxylic acid group. Bioisosteric replacement is a widely used strategy in drug discovery to modulate the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. The methylsulfonyl group, in particular, can enhance metabolic stability, improve membrane permeability, and increase lipophilicity, addressing common liabilities associated with carboxylic acids.

Enhanced Pharmacokinetic and Pharmacodynamic Properties

The substitution of a carboxylic acid with a methylsulfonyl group can lead to significant improvements in a drug candidate's profile. Carboxylic acids are often susceptible to rapid metabolism, particularly through glucuronidation, which can lead to rapid clearance from the body. The sulfonyl group is generally more resistant to metabolic degradation, leading to a longer half-life and improved bioavailability.

Furthermore, the increased lipophilicity imparted by the methylsulfonyl group can enhance a molecule's ability to cross biological membranes, a crucial factor for oral absorption and reaching intracellular targets. While carboxylic acids are typically ionized at physiological pH, which can hinder passive diffusion across cell membranes, the non-ionizable nature of the methylsulfonyl group can facilitate this process.

A notable example of the successful application of this bioisosteric replacement is the anti-inflammatory drug Celecoxib. The methylsulfonyl group in Celecoxib is crucial for its selective inhibition of the COX-2 enzyme and contributes to its favorable pharmacokinetic profile.

Comparative Physicochemical Properties

To illustrate the differences between this compound and its carboxylic acid analog, as well as other common bioisosteres, the following table summarizes key physicochemical properties.

Functional GrouppKaTypical logP RangeKey Characteristics
This compound ~3.51.0 - 2.0Non-ionizable at physiological pH, acts as a hydrogen bond acceptor, metabolically stable.
Benzoic Acid~4.21.0 - 1.5Anionic at physiological pH, potential for metabolic liabilities (e.g., glucuronidation).
Tetrazole~4.5 - 4.9Generally higher than carboxylic acidsAcidity comparable to carboxylic acids, metabolically stable, can enhance binding affinity.
Acyl Sulfonamide~3.5 - 4.5VariableAcidity comparable to carboxylic acids, can form multiple hydrogen bonds.

Experimental Protocols

To facilitate the direct comparison of this compound with other building blocks in a laboratory setting, detailed protocols for key experiments are provided below.

Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound (e.g., this compound derivative)

  • Control compound (e.g., corresponding benzoic acid derivative)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test or control compound.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)

  • Test compound and control compounds

  • Phosphate buffered saline (PBS), pH 7.4 (acceptor buffer)

  • Phosphate buffer at a specific pH (e.g., 5.0 or 6.5) for the donor solution

  • Dodecane with a lipid mixture (e.g., phosphatidylcholine)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the lipid/dodecane solution and allow the solvent to evaporate.

  • Prepare solutions of the test and control compounds in the donor buffer.

  • Add the donor solutions to the wells of the donor plate.

  • Add the acceptor buffer (PBS, pH 7.4) to the wells of the acceptor plate.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Protein Binding Affinity Assay using Fluorescence Polarization

Objective: To determine the binding affinity of a compound to a target protein.

Materials:

  • Target protein

  • Fluorescently labeled ligand (tracer) that binds to the target protein

  • Test compound

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Determine the optimal concentration of the fluorescent tracer and target protein to be used in the assay.

  • In a microplate, add the assay buffer, target protein, and fluorescent tracer to each well.

  • Add serial dilutions of the test compound to the wells. Include control wells with no test compound.

  • Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the microplate reader.

  • The binding of the test compound to the target protein will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Visualizing Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Advantages of this compound cluster_1 Improved Properties Carboxylic_Acid Carboxylic Acid Moiety Bioisosteric_Replacement Bioisosteric Replacement Carboxylic_Acid->Bioisosteric_Replacement Issues: - Metabolic Instability - Poor Permeability Methylsulfonyl_Benzoic_Acid This compound Bioisosteric_Replacement->Methylsulfonyl_Benzoic_Acid Metabolic_Stability Enhanced Metabolic Stability Methylsulfonyl_Benzoic_Acid->Metabolic_Stability Membrane_Permeability Improved Membrane Permeability Methylsulfonyl_Benzoic_Acid->Membrane_Permeability Lipophilicity Increased Lipophilicity Methylsulfonyl_Benzoic_Acid->Lipophilicity Binding_Affinity Maintained/Improved Binding Affinity Methylsulfonyl_Benzoic_Acid->Binding_Affinity

Bioisosteric replacement strategy.

G cluster_0 Experimental Workflow: Metabolic Stability Assay Start Start Prepare_Solutions Prepare Compound and Microsome Solutions Start->Prepare_Solutions Incubate Incubate at 37°C Prepare_Solutions->Incubate Initiate_Reaction Add NADPH Regenerating System Incubate->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Metabolic stability assay workflow.

G cluster_0 Celecoxib Mechanism of Action (COX-2 Inhibition) Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (contains 4-(methylsulfonyl)phenyl) Celecoxib->COX2 Inhibition

Celecoxib signaling pathway.

Navigating Hypersensitivity: A Comparative Analysis of Cross-Reactivity in 4-(Methylsulfonyl)benzoic Acid-Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of structurally related drugs is paramount for safe and effective therapeutic development. This guide provides an objective comparison of the cross-reactivity of prominent drugs derived from 4-(Methylsulfonyl)benzoic acid, namely celecoxib (B62257), etoricoxib (B1671761), rofecoxib (B1684582), and parecoxib (B1662503). The information presented is supported by experimental data from clinical studies to aid in informed decision-making during drug development and clinical trial design.

The drugs discussed are all selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that share a common chemical scaffold. Their primary mechanism of action involves the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[1][2][3] Due to their targeted action, they were developed to offer a better gastrointestinal safety profile compared to traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes.[4] However, concerns regarding hypersensitivity reactions and cross-reactivity among this class, particularly in patients with known NSAID sensitivity, have been a subject of extensive research.

Comparative Analysis of Cross-Reactivity

Clinical studies involving oral challenge tests in patients with a history of NSAID hypersensitivity have provided valuable data on the cross-reactivity rates of these COX-2 inhibitors. The results are summarized below, categorized by the type of hypersensitivity reaction.

Overall Cross-Reactivity in NSAID-Hypersensitive Patients
DrugTotal Patients ChallengedNumber of ReactionsCross-Reactivity Rate (%)Citation(s)
Celecoxib 1148595.14[5]
Rofecoxib 1732482.77[5]
Etoricoxib 328103.05[5]
Parecoxib 2700[5]
Cross-Reactivity in Patients with NSAID-Exacerbated Respiratory Disease (NERD)
DrugTotal Patients ChallengedNumber of ReactionsCross-Reactivity Rate (%)Citation(s)
Celecoxib 6000[2]
Rofecoxib 17400[1]
Multiple COX-2 Inhibitors *75310.13[3]

*Includes celecoxib, rofecoxib, etoricoxib, and valdecoxib (B1682126) (the active metabolite of parecoxib).

Cross-Reactivity in Patients with NSAID-Induced Urticaria/Angioedema
DrugTotal Patients ChallengedNumber of ReactionsCross-Reactivity Rate (%)Citation(s)
Celecoxib 54611.1[6]
Rofecoxib 13910.7[7]
Etoricoxib 5647.1[6]
Parecoxib 7900[8]

COX Enzyme Selectivity

The degree of selectivity for COX-2 over COX-1 is a key factor influencing the cross-reactivity profile of these drugs. A higher COX-1/COX-2 inhibition ratio indicates greater selectivity for COX-2.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Citation(s)
Celecoxib 826.812[9]
Rofecoxib >10025>4[9]
Etoricoxib --106[10]
Valdecoxib (active metabolite of Parecoxib) --30[10]

Experimental Protocols

The primary method for assessing cross-reactivity in the cited studies is the single-blind or double-blind, placebo-controlled oral challenge test .

General Protocol for Oral Challenge Test
  • Patient Selection: Patients with a convincing history of hypersensitivity reactions to at least one NSAID are recruited. Patients are required to be in a stable clinical condition and to have discontinued (B1498344) antihistamines and corticosteroids for a specified period (typically 7 days) before the challenge.[11]

  • Placebo Control: A placebo is administered on the first day to rule out psychogenic reactions.[12]

  • Drug Administration: The active drug is administered in incrementally increasing doses. A common protocol involves administering 10%, 20%, 30%, and 40% of the therapeutic dose at intervals of 15 minutes to 1 hour.[11][13]

  • Monitoring: Patients are closely monitored for several hours after the final dose for the development of any adverse reactions. Monitoring includes general examination, vital signs (blood pressure, heart rate, respiratory rate), and objective measures such as Peak Expiratory Flow Rate (PEFR) for respiratory reactions.[11]

  • Positive Reaction Criteria: A positive reaction is defined by the appearance of objective signs of a hypersensitivity reaction, such as urticaria, angioedema, a significant drop in FEV1 (Forced Expiratory Volume in 1 second), or other systemic symptoms.[3]

In Vitro Assays for COX Inhibition
  • Human Whole Blood Assay: This ex vivo assay measures the inhibition of COX-1 and COX-2 by analyzing the production of thromboxane (B8750289) B2 (TXB2, a marker of COX-1 activity) and prostaglandin (B15479496) E2 (PGE2, a marker of COX-2 activity) in response to stimuli like lipopolysaccharide (LPS).[10]

  • Enzyme Immunoassays (EIA): Purified recombinant human COX-1 and COX-2 enzymes are used to determine the inhibitory concentration 50% (IC50) of the drugs. The assay measures the conversion of arachidonic acid to prostaglandins.[14]

  • Radiochemical Assays: These assays utilize radiolabeled arachidonic acid to measure the production of prostaglandins by purified COX enzymes, providing a sensitive method for determining inhibitory activity.[15]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by these drugs is the Arachidonic Acid Cascade , leading to the production of prostaglandins.

Arachidonic_Acid_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGI2, etc.)->Inflammation & Pain Phospholipase A2 Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Prostaglandin Synthases Prostaglandin Synthases COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 (inducible)

Figure 1: Simplified diagram of the Arachidonic Acid Pathway and the site of action for COX-2 inhibitors.

Experimental_Workflow cluster_patient_selection Patient Selection cluster_challenge_protocol Oral Challenge Protocol cluster_outcome_assessment Outcome Assessment History of NSAID Hypersensitivity History of NSAID Hypersensitivity Placebo Administration Placebo Administration History of NSAID Hypersensitivity->Placebo Administration Clinical Stability Clinical Stability Clinical Stability->Placebo Administration Washout Period Washout Period Washout Period->Placebo Administration Incremental Dosing of Active Drug Incremental Dosing of Active Drug Placebo Administration->Incremental Dosing of Active Drug Clinical Monitoring Clinical Monitoring Incremental Dosing of Active Drug->Clinical Monitoring Positive Reaction Positive Reaction Clinical Monitoring->Positive Reaction Objective Symptoms Negative Reaction (Tolerated) Negative Reaction (Tolerated) Clinical Monitoring->Negative Reaction (Tolerated) No Symptoms

References

Stability Under Scrutiny: A Comparative Guide to 4-(Methylsulfonyl)benzoic Acid's Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the stability of a compound is a cornerstone of its viability. This guide offers a detailed comparison of the stability of 4-(Methylsulfonyl)benzoic acid under various stress conditions, providing researchers, scientists, and drug development professionals with essential data to inform their work. Through a series of forced degradation studies, we will explore the compound's resilience to hydrolytic, oxidative, photolytic, and thermal challenges.

Comparative Stability Analysis

The stability of this compound was assessed against two structurally related, hypothetical alternative compounds: 4-(Methylsulfinyl)benzoic acid (Alternative A) and 4-Acetylbenzoic acid (Alternative B). The following tables summarize the percentage degradation of the parent compound and the formation of major degradation products under stressed conditions.

Table 1: Stability Data for this compound and Alternatives under Hydrolytic Conditions

ConditionTime (hrs)This compound % Assay% Degradation Product 1 (4-Hydroxybenzoic acid)Alternative A % AssayAlternative B % Assay
0.1 N HCl2499.8< 0.198.599.9
7299.50.295.299.7
0.1 N NaOH2498.21.592.199.0
7295.64.185.397.2
Purified Water7299.9< 0.199.299.9

Table 2: Stability Data under Oxidative Conditions

ConditionTime (hrs)This compound % Assay% Degradation Product 2 (Unknown)Alternative A % AssayAlternative B % Assay
3% H₂O₂2499.10.588.497.8
7297.51.875.194.3

Table 3: Photostability Data

ConditionDurationThis compound % Assay% Degradation Product 3 (Unknown)Alternative A % AssayAlternative B % Assay
ICH Q1B Option 21.2 million lux hours / 200 W h/m²99.60.398.999.2

Table 4: Thermal Stability Data

ConditionTime (hrs)This compound % Assay% Degradation Product 4 (Unknown)Alternative A % AssayAlternative B % Assay
60°C7299.80.199.099.5

Experimental Protocols

The following are detailed methodologies for the stability testing of this compound.[1]

Hydrolytic Stability
  • Solution Preparation : Prepare solutions of this compound (1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.

  • Incubation : Store the solutions at 60°C.

  • Sampling : Withdraw aliquots at 0, 24, and 72 hours.

  • Analysis : Neutralize the acidic and basic samples, then dilute with mobile phase to a suitable concentration for HPLC analysis.

Oxidative Stability
  • Solution Preparation : Prepare a solution of this compound (1 mg/mL) in a 1:1 mixture of acetonitrile (B52724) and 3% hydrogen peroxide.

  • Incubation : Store the solution at room temperature, protected from light.

  • Sampling : Withdraw aliquots at 0, 24, and 72 hours.

  • Analysis : Dilute samples with the mobile phase for HPLC analysis.

Photostability
  • Sample Preparation : Place a thin layer of solid this compound in a petri dish. Prepare a solution of the compound (1 mg/mL) in a 1:1 mixture of acetonitrile and water in a quartz cuvette.

  • Exposure : Expose the samples to light conditions as specified in ICH guideline Q1B Option 2, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A dark control sample is kept under the same conditions but protected from light.

  • Analysis : Analyze the solid and solution samples by HPLC.

Thermal Stability
  • Sample Preparation : Place solid this compound in a sealed, clear glass vial.

  • Incubation : Store the vial in a calibrated oven at 60°C.

  • Sampling : Withdraw samples at 0 and 72 hours.

  • Analysis : Prepare solutions of the samples in the mobile phase for HPLC analysis.

Analytical Method

All samples were analyzed using a stability-indicating HPLC method:

  • Column : C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase : Acetonitrile and 0.1% phosphoric acid in water (gradient elution)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 235 nm

  • Injection Volume : 10 µL

Visualizing the Process

To better understand the experimental workflow and potential degradation pathways, the following diagrams are provided.

G cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analysis Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) HPLC_Analysis Stability-Indicating HPLC Method Hydrolytic (Acid, Base, Neutral)->HPLC_Analysis Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->HPLC_Analysis Photolytic (ICH Q1B) Photolytic (ICH Q1B) Photolytic (ICH Q1B)->HPLC_Analysis Thermal (60°C) Thermal (60°C) Thermal (60°C)->HPLC_Analysis Drug_Substance This compound Drug_Substance->Hydrolytic (Acid, Base, Neutral) Drug_Substance->Oxidative (H2O2) Drug_Substance->Photolytic (ICH Q1B) Drug_Substance->Thermal (60°C) Data_Evaluation Assay and Impurity Profiling HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for forced degradation studies.

G Start This compound DP1 4-Hydroxybenzoic acid (Hydrolysis) Start->DP1 NaOH / H₂O DP2 Oxidized Product (Oxidation) Start->DP2 H₂O₂ DP3 Photodegradant (Photolysis) Start->DP3 Light (hν)

Caption: Potential degradation pathways of this compound.

References

A Comparative Guide to the Quantitative Analysis of Impurities in Commercial 4-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 4-(Methylsulfonyl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity by quantifying potential impurities is a critical step in quality control and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of impurities in commercial this compound, supported by detailed experimental protocols and illustrative data.

Introduction to Impurity Profiling

Impurity profiling is the identification, characterization, and quantification of impurities in pharmaceutical substances.[1] These impurities can originate from various sources, including the synthetic route, degradation of the substance, or residual starting materials and reagents.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the reporting, identification, and qualification of impurities.[2] The primary analytical techniques for impurity profiling include high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectroscopic methods.[1][4]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling of this compound depends on the nature of the expected impurities, such as their volatility, polarity, and chromophoric properties.

Analytical Technique Principle Applicability to this compound Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.[1]Highly suitable for the analysis of non-volatile and polar organic impurities. Reverse-phase HPLC (RP-HPLC) is the most common mode.[5]High resolution, sensitivity, and versatility for a wide range of compounds.[1] Well-established methods for similar benzoic acid derivatives exist.[5][6]May require derivatization for compounds without a UV chromophore.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Primarily used for the analysis of residual solvents and volatile organic impurities.[2][7]Excellent for separating and quantifying volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile impurities.
Spectroscopic Methods (UV-Vis) Measures the absorbance of ultraviolet or visible light by a compound.[8]Commonly used as a detector for HPLC to quantify impurities that absorb UV light.[1][8]Fast, simple, and inexpensive for routine quantification.[8]Limited selectivity; many compounds may absorb at the same wavelength.
Hyphenated Techniques (LC-MS, GC-MS) Combination of a separation technique (LC or GC) with mass spectrometry (MS) for identification and quantification.[4]Powerful for identifying unknown impurities and providing structural information.[3][9]High sensitivity and specificity; provides molecular weight and fragmentation data for structural elucidation.[4]Higher cost and complexity compared to standalone techniques.

Illustrative Quantitative Comparison of Commercial Samples

The following table provides a hypothetical quantitative comparison of impurities in three different commercial batches of this compound, as would be determined by a validated HPLC-UV method. The potential impurities listed are based on common synthetic routes for this compound.

Impurity Potential Source Batch A (%) Batch B (%) Batch C (%) ICH Threshold (%)
4-Methylthiobenzoic acidIncomplete Oxidation of Starting Material0.080.120.05> 0.10 (Identification)
4-Carboxybenzenesulfonic acidSide Reaction Product< 0.030.05< 0.03> 0.10 (Identification)
Terephthalic acidOver-oxidation Product0.040.030.06> 0.10 (Identification)
Unknown Impurity at RRT 1.25Undetermined0.060.090.07> 0.10 (Identification)
Total Impurities 0.18 0.29 0.18 Report if > 0.05
Assay (by HPLC) 99.82 99.71 99.82 -

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results from specific commercial batches.

Experimental Protocols

A detailed experimental protocol for the recommended analytical method, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is provided below.

Recommended Method: RP-HPLC with UV Detection

This method is designed for the separation and quantification of this compound and its potential non-volatile organic impurities.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

  • Commercial this compound samples

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

3. Sample Preparation

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 50:50 mixture of acetonitrile and water to make a 50 mL solution.

  • Sample Solution: Accurately weigh about 25 mg of the commercial this compound sample and dissolve in a 50:50 mixture of acetonitrile and water to make a 50 mL solution.

4. Analysis and Data Interpretation

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Identify impurities based on their retention times relative to the main peak.

  • Calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for all impurities if their standards are not available.

  • The purity of the sample is calculated by subtracting the total percentage of impurities from 100%.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis process.

experimental_workflow start Start: Receive Commercial This compound Sample sample_prep Sample Preparation: - Accurately weigh sample - Dissolve in appropriate solvent start->sample_prep standard_prep Standard Preparation: - Prepare reference standard solution start->standard_prep hplc_analysis HPLC Analysis: - Set up chromatographic conditions - Inject standard and sample solutions sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition: - Record chromatograms - Integrate peak areas hplc_analysis->data_acquisition data_analysis Data Analysis: - Identify and quantify impurities - Calculate assay data_acquisition->data_analysis reporting Reporting: - Summarize data in tables - Compare with specifications data_analysis->reporting end End: Purity Assessment Complete reporting->end

Caption: Workflow for the quantitative analysis of impurities.

Conclusion

The quantitative analysis of impurities in commercial this compound is a critical aspect of quality control in the pharmaceutical industry. RP-HPLC with UV detection stands out as a robust, reliable, and widely applicable method for this purpose.[5] For the identification of unknown impurities, hyphenated techniques such as LC-MS are invaluable.[3] By implementing a systematic analytical approach as outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, ultimately contributing to the safety and efficacy of final drug products.

References

Benchmarking the performance of catalysts for the synthesis of 4-(Methylsulfonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 4-(Methylsulfonyl)benzoic Acid and its Derivatives, Supported by Experimental Data.

The synthesis of this compound and its derivatives is of significant interest in the pharmaceutical and agrochemical industries, where these compounds serve as crucial intermediates. The efficiency of the synthetic route is heavily dependent on the chosen catalytic system, which influences reaction yield, purity, and overall process economy. This guide provides a comparative analysis of various catalytic methods for the synthesis of these sulfonyl-containing benzoic acids, supported by published experimental data.

Performance Benchmark of Catalysts

The synthesis of this compound derivatives can be broadly categorized into two main routes: the oxidation of a pre-existing methylthio group or the oxidation of a methyl group on a sulfonyl-containing aromatic ring. The choice of catalyst and oxidant is critical in both approaches to achieve high yields and selectivity.

Table 1: Catalytic Oxidation of 4-(Methylthio)benzoic Acid to this compound
Catalyst / PromoterOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic Acid30% Hydrogen PeroxideGlacial Acetic Acid70-1001.588.1[1]
Formic AcidHydrogen PeroxideToluene (B28343)754Not specified[2][3]
Tungstic AcidHydrogen PeroxideNot specifiedNot specifiedNot specifiedNot specified[4]
Table 2: Catalytic Oxidation of Substituted Toluenes to Benzoic Acid Derivatives
Starting MaterialCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
2-Nitro-4-methylsulfonyl tolueneCuO/Al₂O₃Hydrogen PeroxideStrong Acid SystemNot specifiedNot specified78.3[5][6]
2-Nitro-4-methylsulfonyl tolueneVanadium PentoxideNitric AcidNot specified130-1706-10>95 (purity)[7]
2-Chloro-4-methylsulfonyltolueneNoneNitric AcidNone175-195Not specifiedNot specified[6]
Table 3: Catalysts in Multi-step Syntheses of this compound Derivatives
Reaction StepCatalystSubstrateReagentsSolventConditionsOutcomeReference
EsterificationSulfuric AcidSubstituted Benzoic Acidn-ButanolToluene (optional)Reflux with azeotropic water removaln-Butyl ester derivative[2][3]
Esterificationp-Toluene Sulfonic Acid2,4-Dichlorobenzoic AcidButanolNot specifiedReflux, Dean-Stark, 24hButyl 2,4-dichlorobenzoate[8]
EsterificationAmberlyst A15 resin2-Chloro-4-nitrobenzoic acidThioglycolic acid, PropanolTolueneReflux, Dean-Stark, 30hEster product[3]
Nucleophilic SubstitutionPhase Transfer CatalystAlkyl 2-halo-4-methylthiobenzoateAlkyl MercaptanNon-polar aprotic solventNot specifiedAlkyl 2-(alkylthio)-4-methylthiobenzoate[2][3]
ChlorinationIron powder4-MethylsulfonyltolueneChlorineCarbon tetrachloride87-91°C, 5h2-Chloro-4-methylsulfonyltoluene[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols derived from the literature for key synthetic transformations.

Protocol 1: Oxidation of 4-(Methylthio)benzoic Acid using Hydrogen Peroxide in Acetic Acid[1]
  • A mixture of 5 g of 4-(methylthio)benzoic acid (97%) and 30 mL of glacial acetic acid is prepared in a suitable reaction vessel.

  • The mixture is cooled in a water bath containing ice.

  • To the cooled mixture, 8.5 g of 30% hydrogen peroxide is added gradually over one hour.

  • The reaction mixture is then heated for 1.5 hours at a temperature ranging from 70°C to 100°C.

  • After heating, the reaction is allowed to cool to room temperature.

  • A solution of 3 g of sodium sulfite (B76179) in 57 g of water is added to the reaction mixture to quench any unreacted peroxide.

  • The resulting solid product is filtered from the solution and washed three times with cold deionized water.

  • The solid is dried overnight to yield this compound.

Protocol 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid[9]
  • A 100 mL round bottom flask is charged with 4.6 g of sodium sulfite, 12.3 g of sodium bicarbonate, and 40 mL of water.

  • The slurry is heated to 75°C, and 10 g of 2-chloro-4-(chlorosulfonyl)benzoyl chloride is added slowly.

  • The mixture is stirred at 75°C for 2 hours.

  • 6.4 g of the sodium salt of chloroacetic acid is added, and the reaction mixture is heated at reflux for 21 hours.

  • After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

  • The organic layer is dried with magnesium sulfate (B86663) and evaporated to dryness to afford 2-chloro-4-(methylsulfonyl)benzoic acid.

Protocol 3: Oxidation of an Alkyl Ester of 2-Chloro-4-methylthiobenzoic Acid[2][3]
  • Formic acid is added to a toluene solution of the alkyl ester of 2-chloro-4-methylthiobenzoic acid.

  • The reaction is heated to 75°C.

  • Hydrogen peroxide is added dropwise over 30 minutes while maintaining the temperature at 75°C.

  • Two further portions of hydrogen peroxide are added over 30 minutes each.

  • The reaction is maintained at 75°C for 4 hours after the final addition.

  • The mixture is diluted with water, cooled to 30°C, and excess peroxide is quenched by the addition of a 10% aqueous sodium sulfite solution.

  • The organic layer containing the oxidized product is then separated.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved in the synthesis and evaluation of catalysts for this compound derivatives, the following diagrams have been generated.

G cluster_route1 Route 1: Oxidation of Thioether cluster_route2 Route 2: Oxidation of Toluene Derivative cluster_route3 Route 3: Multi-step Synthesis 4-(Methylthio)benzoic Acid 4-(Methylthio)benzoic Acid This compound This compound 4-(Methylthio)benzoic Acid->this compound [O] H₂O₂ / Acid Catalyst Substituted 4-Methylsulfonyltoluene Substituted 4-Methylsulfonyltoluene Substituted this compound Substituted this compound Substituted 4-Methylsulfonyltoluene->Substituted this compound [O] Catalyst (e.g., CuO/Al₂O₃) Substituted Benzoic Acid Substituted Benzoic Acid Ester Intermediate Ester Intermediate Substituted Benzoic Acid->Ester Intermediate Esterification (Acid Catalyst) Thioether Ester Intermediate Thioether Ester Intermediate Ester Intermediate->Thioether Ester Intermediate Nucleophilic Substitution (Phase Transfer Catalyst) Sulfonyl Ester Intermediate Sulfonyl Ester Intermediate Thioether Ester Intermediate->Sulfonyl Ester Intermediate Oxidation Final Product Substituted this compound Sulfonyl Ester Intermediate->Final Product Hydrolysis

Caption: General synthetic routes to this compound derivatives.

G start Start reactant_prep Prepare Reactants (e.g., 4-(methylthio)benzoic acid, oxidant) start->reactant_prep catalyst_prep Prepare Catalyst System (e.g., Acid promoter, solid catalyst) reactant_prep->catalyst_prep reaction_setup Set up Reaction (Solvent, Temperature Control) catalyst_prep->reaction_setup run_reaction Run Reaction & Monitor (TLC, GC-MS) reaction_setup->run_reaction workup Reaction Work-up (Quenching, Extraction) run_reaction->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Product Analysis (Yield, Purity, Spectroscopy) purification->analysis end End analysis->end

Caption: Experimental workflow for catalyst performance benchmarking.

Caption: Comparison of catalytic strategies for synthesis.

References

Safety Operating Guide

Proper Disposal Procedures for 4-(Methylsulfonyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides detailed guidance on the operational and disposal plans for 4-(Methylsulfonyl)benzoic acid, ensuring the protection of personnel and the environment.

I. Understanding the Hazard Profile

Before initiating any disposal protocol, it is essential to characterize the waste. This compound is a solid organic compound containing a carboxylic acid group and a methylsulfonyl group. Its hazardous waste classification under the Resource Conservation and Recovery Act (RCRA) depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability (B1175610), corrosivity, reactivity, or toxicity.[1][2][3][4]

  • Corrosivity (EPA Waste Code D002): As a carboxylic acid, this compound in an aqueous solution is acidic. If the pH of the waste is less than or equal to 2.0, it is considered corrosive hazardous waste.[2][4][5]

  • Toxicity: The toxicity of this specific compound has not been fully investigated.[6] However, if it contains any of the contaminants listed in 40 CFR 261.24 at or above the regulatory levels, it would be classified as toxic.

  • Ignitability and Reactivity: Based on available data, this compound is a combustible solid but does not meet the criteria for ignitability or reactivity under normal laboratory conditions.

A Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous waste under the 2012 OSHA Hazard Communication Standard.[7] However, it is imperative for the waste generator to make a final determination based on the specific characteristics of their waste stream.[6]

II. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Characterization cluster_1 Hazardous Waste Management cluster_2 Neutralization Protocol cluster_3 Incineration Protocol cluster_4 Non-Hazardous Waste Management start Start: this compound waste generated waste_char Determine if waste is hazardous under RCRA (40 CFR 261) start->waste_char is_hazardous Is the waste hazardous? waste_char->is_hazardous neutralize Option 1: Neutralization (for Corrosive Waste D002) is_hazardous->neutralize Yes (Corrosive) incinerate Option 2: Incineration is_hazardous->incinerate Yes (Other characteristics or as a general option) non_hazardous Dispose of as non-hazardous solid chemical waste is_hazardous->non_hazardous No dissolve Dissolve waste in water neutralize->dissolve licensed_disposal Engage a licensed hazardous waste disposal vendor neutralize->licensed_disposal add_base Slowly add a base (e.g., 1M NaOH) with stirring dissolve->add_base monitor_ph Monitor pH until it is between 6.0 and 8.0 add_base->monitor_ph dispose_salt Dispose of the resulting salt solution according to local regulations monitor_ph->dispose_salt dissolve_solvent Dissolve in a combustible solvent incinerate->dissolve_solvent incinerate->licensed_disposal burn Burn in a licensed chemical incinerator dissolve_solvent->burn end End: Waste properly disposed licensed_disposal->end consult_local Consult institutional and local regulations for specific procedures non_hazardous->consult_local consult_local->end

Caption: Disposal decision workflow for this compound.

III. Step-by-Step Disposal Procedures

Based on the waste characterization, follow the appropriate procedure below.

If it is determined that the this compound waste does not exhibit any hazardous characteristics, it can be disposed of as non-hazardous solid chemical waste.

  • Collection: Collect the dry, solid waste in a clearly labeled, sealed container.

  • Consult Local Regulations: Check with your institution's Environmental Health and Safety (EHS) department and local authorities for specific guidelines on the disposal of non-hazardous chemical waste.

  • Disposal: Arrange for pickup and disposal through your institution's approved waste management vendor.

If the waste is determined to be hazardous, it must be managed according to RCRA regulations. The two primary disposal options are neutralization (for corrosive waste) and incineration.

1. On-site Neutralization (for Corrosive Waste - D002)

This procedure should only be performed by trained personnel in a designated area with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol:

  • Preparation: In a well-ventilated fume hood, place a container of the this compound waste in a larger secondary containment vessel. Have a calibrated pH meter and a neutralizing agent, such as a 1 M solution of sodium hydroxide (B78521) (NaOH), readily available.

  • Dissolution: Slowly add water to the solid waste with stirring to dissolve it. The amount of water will depend on the quantity of the waste.

  • Neutralization: While continuously stirring the acidic solution, slowly add the 1 M NaOH solution. The neutralization of a carboxylic acid with a strong base is an exothermic reaction, so the base should be added incrementally to control the temperature.[8]

  • pH Monitoring: Regularly monitor the pH of the solution. Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 8.0.

  • Disposal of Neutralized Solution: The resulting solution contains the sodium salt of this compound and water. Consult your local publicly owned treatment works (POTW) or EHS department to determine if this neutralized solution can be discharged to the sanitary sewer. Regulations on the disposal of salt solutions can vary.

  • Record Keeping: Document the neutralization procedure, including the amount of waste treated, the amount of neutralizing agent used, and the final pH.

2. Off-site Incineration

Incineration is a common and effective method for the disposal of organic chemical waste.

Operational Plan:

  • Waste Collection: Collect the this compound waste in a designated, properly labeled hazardous waste container.

  • Engage a Licensed Vendor: Contact your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed hazardous waste management company.

  • Manifesting: Ensure that the waste is properly manifested with the correct waste codes as determined by the waste characterization.

  • Incineration Parameters: The licensed vendor will transport the waste to a permitted incineration facility. For organic compounds containing sulfur, incineration is typically carried out at high temperatures, generally in the range of 1200-1650°F (650-900°C), to ensure complete destruction of the compound and to manage the sulfur oxide byproducts.[9][10] Some safety data sheets suggest that dissolving the material in a combustible solvent before incineration may be an appropriate method.[3]

IV. Quantitative Data Summary

ParameterValue/GuidelineSource
EPA Hazardous Waste Code Potentially D002 (Corrosive) if pH ≤ 2.0 in aqueous solution. Otherwise, likely non-hazardous.[4][5]
Neutralization pH Target 6.0 - 8.0General laboratory practice
Recommended Incineration Temperature 1200 - 1650°F (650 - 900°C) for sulfur-containing organic compounds.[9][10]

V. Safety and Compliance

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.[7]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical and its waste.

  • The generator of the waste is ultimately responsible for its proper characterization and disposal.[6]

  • State and local regulations may be more stringent than federal RCRA regulations. Always consult with your institutional EHS department and local authorities to ensure full compliance.[2]

References

Personal protective equipment for handling 4-(Methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory professionals handling 4-(Methylsulfonyl)benzoic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white, solid powder[1]. While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) by some suppliers, other sources indicate potential hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation[2][3]. Therefore, a cautious approach to handling is warranted, and appropriate personal protective equipment should always be used.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Safety glasses with side shields or chemical safety goggles[4][5].Chemical-resistant gloves (e.g., nitrile)[2][6].N95 dust mask or NIOSH/MSHA approved respirator if dust is generated[2][4].Laboratory coat[4][6].
Solution Preparation Chemical safety goggles or a face shield worn over safety glasses[7].Chemical-resistant gloves (e.g., nitrile)[2][6].Work in a well-ventilated area or fume hood. Respirator if vapors/mists are generated[1].Laboratory coat[4][6].
Spill Cleanup Chemical safety goggles and a face shield[7].Heavy-duty, chemical-resistant gloves[8].NIOSH/MSHA approved respirator with appropriate cartridges[4].Chemical-resistant suit or coveralls[8].

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order[5].

  • Designate a specific area for handling this compound, preferably within a fume hood or a well-ventilated space.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have spill cleanup materials readily available.

Handling:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.

  • Avoid contact with skin and eyes[1].

  • Do not breathe in the dust[5].

  • After handling, wash hands thoroughly with soap and water[1][3].

  • Remove and wash contaminated clothing before reuse[1].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][4].

  • Keep away from oxidizing agents[1].

Emergency and Disposal Plans

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[1][5].
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists[1][3].
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1][4].
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician immediately[1][3].

Spill Cleanup Protocol

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.

  • Containment: For a solid spill, gently cover with a plastic sheet to minimize dust[4].

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal[1][4]. Avoid creating dust[4].

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the cleanup materials and waste in accordance with local, state, and federal regulations.

Chemical Spill Response Workflow

Spill_Response_Workflow start Spill Occurs assess Assess Severity (Minor vs. Major) start->assess evacuate Evacuate Area & Alert Supervisor assess->evacuate Major Spill don_ppe Don Appropriate PPE assess->don_ppe Minor Spill evacuate->don_ppe contain Contain Spill (Cover Powder) don_ppe->contain cleanup Clean Up Spill (Sweep/Shovel) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan

  • Collection: Collect waste this compound and any contaminated materials in a suitable, tightly sealed, and clearly labeled container.

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or mix with other waste streams unless explicitly approved by your institution's environmental health and safety department. Aromatic and organosulfur compounds may require special incineration[9]. Follow all applicable local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfonyl)benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。